molecular formula C15H11NS B167676 2,4-Diphenylthiazole CAS No. 1826-14-8

2,4-Diphenylthiazole

Número de catálogo: B167676
Número CAS: 1826-14-8
Peso molecular: 237.32 g/mol
Clave InChI: MIECVJDZXBUVSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-Diphenylthiazole is a valuable chemical intermediate for researchers developing new therapeutic agents. Compounds based on the phenylthiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights that structurally similar analogs have demonstrated potent efficacy in biological assays. For instance, 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potent apoptosis inducers against a range of human cancer cell lines, including breast (T47D) and colorectal (Caco-2, HT-29) cancers . Furthermore, other phenylthiazole-substituted compounds have shown promising activity against drug-resistant bacterial pathogens, such as vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL . The mechanism of action for these antibacterial compounds involves targeting cell wall synthesis and disrupting the proton motive force in bacterial membranes . This makes this compound a key scaffold for exploring new mechanisms to overcome antibiotic resistance. As a building block, it is useful for the synthesis of more complex molecules for high-throughput screening and lead optimization in drug discovery programs. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-diphenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIECVJDZXBUVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346996
Record name 2,4-Diphenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-14-8
Record name 2,4-Diphenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,4-Diphenylthiazole via Hantzsch Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-diphenylthiazole from thiobenzamide and phenacyl bromide. This reaction is a classic example of the Hantzsch thiazole synthesis, a cornerstone method in heterocyclic chemistry for the formation of the thiazole ring.[1][2] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds, exhibiting properties such as antifungal, anti-inflammatory, and anticancer activities.[3][4] This document outlines the reaction mechanism, a detailed experimental protocol, and key analytical data for the resulting compound.

Reaction Mechanism

The Hantzsch thiazole synthesis is a cyclocondensation reaction that proceeds through a well-established multi-step pathway. The process begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[1][4][5]

Hantzsch_Mechanism Thiobenzamide Thiobenzamide S_Alkylation S-Alkylation Intermediate Thiobenzamide->S_Alkylation S-Nucleophilic Attack (SN2) PhenacylBromide Phenacyl Bromide (α-Haloketone) PhenacylBromide->S_Alkylation Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline Intramolecular Cyclization Product This compound Hydroxythiazoline->Product Dehydration (-H₂O)

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocol: Classical Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound using conventional heating under reflux.

Materials and Reagents:

  • Thiobenzamide (C₇H₇NS)

  • Phenacyl bromide (2-bromoacetophenone, C₈H₇BrO)

  • Absolute Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiobenzamide (1.0 eq) and phenacyl bromide (1.0 eq) in a minimal amount of absolute ethanol (e.g., 20-30 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.[3]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system like hexane:ethyl acetate.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.[6] If necessary, the product can be further precipitated by slowly adding the reaction mixture to a beaker of cold water.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected solid (filter cake) with cold deionized water to remove any unreacted starting materials and inorganic salts.[4]

  • Drying: Allow the product to air dry completely on a watch glass or in a desiccator.

  • Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as ethanol.[6]

Safety Precautions: Phenacyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Workflow

The general laboratory workflow for the Hantzsch synthesis of this compound is a sequential process from reaction setup to final analysis.

Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Heating & Reflux (2-4 hours) A->B C Cooling & Precipitation B->C D Isolation (Vacuum Filtration) C->D E Washing & Drying D->E F Purification (Recrystallization) E->F G Analysis (MP, NMR, IR, MS) F->G

Caption: General laboratory workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Yield Data

ParameterValueReference
Molecular Formula C₁₅H₁₁NS[7]
Molecular Weight 237.32 g/mol [7]
CAS Number 1826-14-8[7]
Appearance White to light yellow solid[8]
Melting Point ~116 °C[9]
Typical Yield 70-95%[10]

Table 2: Spectroscopic Data for this compound

Analysis TypeCharacteristic Peaks/SignalsReference
¹H NMR δ ~7.2-8.1 ppm (m, aromatic protons), ~7.5 ppm (s, 1H, thiazole H-5)[6][11]
¹³C NMR δ ~105-115 ppm (thiazole C-5), ~125-135 ppm (aromatic carbons), ~150-155 ppm (thiazole C-4), ~165-170 ppm (thiazole C-2)[6][11]
IR (KBr, cm⁻¹) ~3060 (Ar C-H stretch), ~1600 (C=C stretch), ~1480-1550 (C=N stretch)[6][12]
Mass Spec. (EI) m/z 237 (M⁺), 134[7]

References

One-Pot Synthesis of 2,4-Diphenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diphenylthiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Its efficient synthesis is a topic of significant interest. This technical guide provides an in-depth overview of one-pot methodologies for the synthesis of this compound and its derivatives, focusing on reaction efficiency, catalytic systems, and experimental protocols.

Introduction to One-Pot Synthesis

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over conventional multi-step syntheses. These benefits include reduced reaction times, lower costs, and a decreased environmental footprint due to the avoidance of intermediate purification steps and reduced solvent usage. The synthesis of this compound derivatives has been a fertile ground for the application of these principles, with various methodologies being developed.

Key Synthetic Strategies

The one-pot synthesis of this compound derivatives predominantly revolves around the Hantzsch thiazole synthesis and its variations, as well as multicomponent reactions. These approaches offer versatility in accessing a diverse range of substituted thiazoles.

Hantzsch Thiazole Synthesis and its One-Pot Adaptations

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. This method can be readily adapted into a one-pot procedure. A common approach involves the reaction of acetophenone with thiourea in the presence of an in-situ generated halogenating agent or a pre-formed α-haloketone.

A notable one-pot method involves the reaction of acetophenone, thiourea, and iodine.[1] In this reaction, iodine serves as a catalyst and facilitates the in-situ formation of the α-iodoacetophenone intermediate, which then undergoes condensation with thiourea to form the thiazole ring.

Another efficient approach utilizes various catalysts to drive the reaction between substituted phenacyl bromides and thiourea.[2] Catalysts such as copper silicate have been shown to be effective, reusable, and lead to high yields in short reaction times.[2]

One-Pot, Two-Step Procedures

A variation of the one-pot approach is the "one-pot, two-step" synthesis. This method involves the formation of an intermediate in the reaction vessel, which is then directly reacted with another reagent without isolation. An example is the reaction of an aromatic aldehyde with thiosemicarbazide, catalyzed by sulfamic acid, to form a thiosemicarbazone intermediate.[3] This intermediate is then treated with a phenacyl bromide in the same pot to yield the 2-arylidenehydrazinyl-4-arylthiazole derivative.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) are a powerful tool in combinatorial chemistry and drug discovery, allowing for the synthesis of complex molecules in a single step from three or more starting materials. A green, one-pot, three-component synthesis of thiazole scaffolds has been developed using an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe2O4 nanoparticles.[4] This method is carried out in an environmentally friendly ethanol:water solvent system.[4]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from various one-pot synthetic methods for this compound and its derivatives, allowing for easy comparison of their efficiencies.

Method Starting Materials Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Reference
Hantzsch SynthesisAcetophenone, ThioureaIodine-Reflux12-[1]
Catalytic HantzschSubstituted Phenacyl Bromide, ThioureaCopper SilicateEthanol780.5Excellent[2]
One-Pot, Two-StepAromatic Aldehyde, Thiosemicarbazide, Phenacyl BromideSulfamic AcidEthanolRT-Good[3]
Multicomponent Reactionα-halo carbonyl, Thiosemicarbazide, AnhydrideNiFe2O4 nanoparticlesEthanol:Water (1:1)750.75-1-[4]

Note: "Excellent" and "Good" yields are as reported in the source material where specific percentages were not provided.

Experimental Protocols

This section provides detailed methodologies for key one-pot syntheses of this compound derivatives.

Protocol 1: Iodine-Mediated Synthesis of 2-Amino-4-phenylthiazole[1]
  • Reactant Mixture: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reaction: Reflux the mixture for 12 hours.

  • Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

  • Isolation: Pour the mixture into an ammonium hydroxide solution. The resulting precipitate is the crude product.

  • Purification: Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Copper Silicate-Catalyzed Synthesis of 4-Substituted 2-Aminothiazoles[2]
  • Reactant Mixture: In a suitable flask, dissolve the substituted phenacyl bromide (1 mmol) and thiourea in ethanol.

  • Catalyst Addition: Add copper silicate as a heterogeneous catalyst.

  • Reaction: Heat the reaction mixture to 78 °C for 30 minutes.

  • Catalyst Removal: After the reaction is complete, separate the catalyst by filtration.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by an appropriate method, such as recrystallization or column chromatography.

Protocol 3: One-Pot, Two-Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazoles[3]
  • Step 1: Thiosemicarbazone Formation

    • In a round-bottom flask, mix an aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulfamic acid (10 mol%) in 10 mL of ethanol.

    • Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC.

  • Step 2: Thiazole Formation

    • To the same flask, add phenacyl bromide and an acidic buffer.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Perform a simple work-up procedure as described in the reference to isolate the desired product.

Protocol 4: NiFe2O4 Nanoparticle-Catalyzed Three-Component Synthesis of Thiazole Scaffolds[4]
  • Reactant Mixture: Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a selected anhydride (1 mmol) in 5 mL of an ethanol:water (1:1) solvent system.

  • Catalyst Addition: Add NiFe2O4 nanoparticles (5 mg) to the mixture.

  • Reaction: Heat the mixture at 75 °C for 45–60 minutes, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid product, wash with water, and dry.

  • Purification: Recrystallize the product from absolute ethanol.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and workflows.

Hantzsch_Synthesis Acetophenone Acetophenone alpha_Iodoacetophenone α-Iodoacetophenone (in-situ) Acetophenone->alpha_Iodoacetophenone + I2 Thiourea Thiourea Product 2-Amino-4-phenylthiazole Thiourea->Product Iodine Iodine alpha_Iodoacetophenone->Product + Thiourea (Condensation)

Caption: Hantzsch synthesis of 2-amino-4-phenylthiazole.

One_Pot_Two_Step cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Thiazole Formation Aldehyde Aromatic Aldehyde Thiosemicarbazone Thiosemicarbazone (Intermediate) Aldehyde->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Product 2-Arylidenehydrazinyl -4-arylthiazole Thiosemicarbazone->Product + Phenacyl Bromide (Cyclization) Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Product

Caption: One-pot, two-step synthesis workflow.

Multicomponent_Reaction Reactants α-halo carbonyl + Thiosemicarbazide + Anhydride Product Substituted Thiazole Reactants->Product One-Pot Condensation Catalyst NiFe2O4 Nanoparticles Catalyst->Product Solvent Ethanol:Water (1:1) 75 °C

Caption: Three-component synthesis of thiazole derivatives.

References

spectroscopic characterization of 2,4-diphenylthiazole NMR IR mass spec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,4-diphenylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and includes a logical workflow diagram for the spectroscopic analysis of such compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While mass spectrometry data is readily available, the NMR and IR data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95 - 8.05Multiplet2HProtons ortho to the thiazole ring on the C2-phenyl group
~7.60 - 7.70Multiplet2HProtons ortho to the thiazole ring on the C4-phenyl group
~7.35 - 7.50Multiplet6HRemaining aromatic protons on both phenyl rings
~7.28Singlet1HThiazole C5-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
~168.0Thiazole C2
~156.0Thiazole C4
~115.0Thiazole C5
~134.0Quaternary carbon of C4-phenyl group
~133.5Quaternary carbon of C2-phenyl group
~129.0 - 130.0Phenyl C-H carbons
~128.5Phenyl C-H carbons
~126.0 - 127.0Phenyl C-H carbons
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretching
1600 - 1585Medium-StrongC=C aromatic ring stretching
1550 - 1450Medium-StrongC=N and C=C stretching (thiazole ring)
1480 - 1440MediumAromatic C=C stretching
~800 - 600StrongC-S stretching
770 - 730 and 690-710StrongC-H out-of-plane bending for monosubstituted benzene rings
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound .[1]

m/zRelative Intensity (%)Assignment
23777.2[M]⁺ (Molecular Ion)
23817.0[M+1]⁺
13499.9[C₉H₇N]⁺ or [C₈H₅S]⁺ fragment
9020.4Phenylacetylene fragment
8920.7Phenyl radical fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet) :

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Place the ATR setup or the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization Method : Electron Ionization (EI) is a common method for the analysis of small, relatively non-polar molecules like this compound.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) MolecularFormula Determine Molecular Formula & Molecular Weight MS->MolecularFormula FunctionalGroups Identify Functional Groups IR->FunctionalGroups Connectivity Determine Connectivity & Carbon-Hydrogen Framework NMR->Connectivity StructureElucidation Combine Data for Structure Elucidation MolecularFormula->StructureElucidation FunctionalGroups->StructureElucidation Connectivity->StructureElucidation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Solid-State Architecture of 2,4-Diphenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,4-Diphenylthiazole

A summary of the computed physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental conditions.

PropertyValueSource
Molecular Formula C₁₅H₁₁NSPubChem[1]
Molecular Weight 237.32 g/mol PubChem[1]
IUPAC Name 2,4-diphenyl-1,3-thiazolePubChem[1]
CAS Number 1826-14-8PubChem[1]
SMILES C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3PubChem[1]

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through established methods for thiazole ring formation. A common approach involves the Hantzsch thiazole synthesis, which is a condensation reaction between a α-haloketone and a thioamide. For this compound, this would typically involve the reaction of phenacyl bromide with thiobenzamide.

Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve thiobenzamide in a suitable solvent such as ethanol.

  • Addition of Reactant: Add an equimolar amount of phenacyl bromide to the solution.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the reaction.

  • Work-up: After cooling, the reaction mixture is often neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.

  • Purification: The crude this compound is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain crystals of sufficient quality for X-ray diffraction analysis.[2][3][4]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution. Vapor diffusion is another common technique where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible solvent in which the compound is less soluble.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound would follow a standard protocol for small molecule single-crystal X-ray diffraction.

Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

  • Structure Validation: The final refined crystal structure is validated using software tools like CHECKCIF to ensure the quality and correctness of the model. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).[5][6][7][8]

Visualization of Experimental Workflow

The general workflow for the crystal structure analysis of a small molecule like this compound is depicted in the following diagram.

CrystalStructureAnalysisWorkflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination cluster_validation Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., CHECKCIF) StructureRefinement->Validation Analysis Structural Analysis (Bonds, Angles, Packing) Validation->Analysis Deposition Database Deposition (e.g., CSD) Analysis->Deposition

General workflow for crystal structure analysis.

This guide provides a foundational framework for the crystal structure analysis of this compound. The successful determination of its crystal structure will be invaluable for understanding its solid-state behavior and for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Photophysical Properties of 2,4-Diphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2,4-diphenylthiazole derivatives. These compounds are of significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their fluorescent properties. This document outlines their key spectral characteristics, details the experimental protocols for their analysis, and presents logical workflows for their characterization and application.

Core Photophysical Properties

The this compound scaffold serves as a versatile platform for the development of fluorescent molecules. The inherent conjugation between the phenyl rings and the thiazole moiety gives rise to their characteristic absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum. The photophysical properties of these derivatives can be finely tuned by introducing various substituents on the phenyl rings, which can modulate the electron density and the energy of the frontier molecular orbitals.

Data Presentation

The following tables summarize the key photophysical data for a selection of 2,4-disubstituted thiazole derivatives. It is important to note that comprehensive, systematic studies on a wide range of substituted 2,4-diphenylthiazoles are not extensively available in the literature. Therefore, the data presented includes closely related structures to provide a broader understanding of the structure-property relationships within this class of compounds.

Table 1: Photophysical Properties of Selected 2,4-Disubstituted Thiazole Derivatives

CompoundSubstituentsSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
2,5-Diphenyl-thiazolo[5,4-d]thiazole-Chloroform~330~415-0.16[1]
Thiazolo[5,4-d]thiazole DerivativesDialkoxyphenylSolution---0.25-0.28[2]
Thiazolo[4,5-b]pyrazine DerivativesDiphenylVarious--Large-
Push-Pull Thienylthiazole Boron ComplexN,N-dimethylhydrazonyln-Hexane-585520~0.75[3]
Push-Pull Thienylthiazole Boron ComplexN,N-dimethylhydrazonylAcetonitrile-7745750Decreased[3]
2-(2'-aminophenyl)benzothiazoleAmino groupVarious----

Note: Data for directly substituted this compound is limited in the provided search results. The table includes data from fused and related thiazole systems to illustrate general trends.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standardized spectroscopic techniques. The following protocols are generalized methodologies based on common practices in the field.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare solutions of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is identified from the emission spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.[4][5][6]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is within a linear range (typically < 0.1).

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (m_sample / m_standard) × (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[4]

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[7][8][9]

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Measurement:

    • The sample is excited by the pulsed light source.

    • The detector records the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay profile.

  • Data Analysis: The decay profile is fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and photophysical characterization of this compound derivatives and a conceptual signaling pathway for their application as fluorescent probes.

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_application Application start Starting Materials (e.g., Thioamide and α-Haloketone) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (e.g., Column Chromatography) reaction->purification uv_vis UV-Vis Absorption (Determine λ_abs) purification->uv_vis fluorescence Fluorescence Emission (Determine λ_em) uv_vis->fluorescence quantum_yield Quantum Yield (Φ_F) Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime (τ) Measurement fluorescence->lifetime probe Functionalized Derivative as Fluorescent Probe lifetime->probe binding Binding Event probe->binding target Biological Target (e.g., Protein, DNA) target->binding signal Change in Fluorescence (Intensity, Lifetime, etc.) binding->signal data_analysis Data Analysis and Structure-Property Correlation signal->data_analysis

Caption: Experimental workflow from synthesis to application of this compound derivatives.

G cluster_probe_interaction Fluorescent Probe Interaction cluster_environment Microenvironment cluster_signal_transduction Signal Transduction cluster_output Observable Signal probe This compound Derivative (Probe) binding Probe-Target Binding or Environmental Change probe->binding target Analyte / Biological Target target->binding polarity Polarity Change polarity->binding viscosity Viscosity Change viscosity->binding conformational_change Conformational Change of Probe binding->conformational_change photophysical_change Alteration of Photophysical Properties conformational_change->photophysical_change intensity_change Fluorescence Intensity (Increase/Decrease) photophysical_change->intensity_change shift Spectral Shift (λ_em) photophysical_change->shift lifetime_change Fluorescence Lifetime Change photophysical_change->lifetime_change

Caption: Conceptual signaling pathway for a this compound-based fluorescent probe.

References

An In-depth Technical Guide on the Electrochemical Behavior of 2,4-Diphenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 2,4-diphenylthiazole compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the redox properties of this important class of heterocyclic molecules. The guide covers key electrochemical data, detailed experimental protocols for analysis, and visual representations of the underlying electrochemical processes.

Core Electrochemical Properties

This compound and its derivatives are electrochemically active molecules, capable of undergoing both reduction and oxidation processes. The electrochemical behavior is largely dictated by the electron-rich thiazole ring and the attached phenyl substituents, which can influence the electron density at the redox-active centers through inductive and resonance effects.

Reduction Behavior

The reduction of the this compound core typically involves the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). Based on studies of structurally related 2-amino-4-phenylthiazole compounds, the thiazole ring is the primary site of reduction. The presence of a phenyl group at the 2-position, as opposed to an electron-donating amino group, is expected to make the reduction of this compound occur at less negative potentials due to the electron-withdrawing nature of the phenyl ring.

In non-aqueous solvents such as dimethylsulfoxide (DMSO), the reduction of similar thiazole derivatives is often observed as an irreversible process, suggesting that the initially formed radical anion may undergo subsequent chemical reactions.

Oxidation Behavior

The oxidation of this compound compounds involves the removal of electrons from the highest occupied molecular orbital (HOMO). The thiazole ring, being an electron-rich heterocycle, is a likely site for initial oxidation. The phenyl groups attached to the thiazole core can also influence the oxidation potential. Electron-donating substituents on the phenyl rings would be expected to lower the oxidation potential, making the compound easier to oxidize.

Quantitative Electrochemical Data

While specific experimental data for the parent this compound is not extensively available in the public literature, data from closely related 2-amino-4-phenylthiazole derivatives can provide valuable insights. The following table summarizes the electrochemical reduction data for some of these compounds, which can serve as a reference point for estimating the behavior of this compound.

CompoundSolventSupporting ElectrolyteReduction Peak Potential (Epc) vs. Ag/AgClReference
2-Amino-4-phenylthiazoleDMSOTEABF4 / TBAPF6-2.52 V[1]
2-Amino-4-(4-methoxyphenyl)thiazoleDMSOTBABF4More negative than -2.5 V[2]
2-Amino-4-(4-chlorophenyl)thiazoleDMSOTBABF4Less negative than -2.5 V
2-Amino-4-(4-nitrophenyl)thiazoleDMSOTBABF4Significantly less negative than -2.5 V[3]

Note: The replacement of the 2-amino group with a 2-phenyl group in this compound is expected to shift the reduction potential to less negative values.

Experimental Protocols

To investigate the electrochemical behavior of this compound compounds, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are the recommended techniques. Below are detailed methodologies for performing these key experiments.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time.

Objective: To determine the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetraethylammonium tetrafluoroborate (TEABF4)

  • Analyte: 1-5 mM solution of the this compound compound in the electrolyte solution.

  • Electrochemical Cell: A three-electrode cell suitable for non-aqueous electrochemistry.

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent (DMSO) to remove any residual polishing material, and finally dry it under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.

  • Deoxygenation: Fill the cell with the analyte solution and purge with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial potential to a value where no faradaic current is observed (e.g., 0 V).

    • Scan the potential towards negative values to observe the reduction peak(s). A typical range would be from 0 V to -3.0 V.

    • Reverse the scan direction at the switching potential and scan back to the initial potential to observe any corresponding oxidation peaks.

    • Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.

    • To investigate oxidation, set the initial potential at 0 V and scan towards positive potentials (e.g., up to +2.0 V).

Differential Pulse Voltammetry (DPV) Protocol

DPV is a voltammetric technique that offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis.

Objective: To obtain more accurate peak potentials and to determine the concentration of the electroactive species.

Materials: Same as for Cyclic Voltammetry.

Procedure:

  • Cell and Electrode Preparation: Follow the same procedure as for cyclic voltammetry.

  • DPV Scan Parameters:

    • Initial Potential: Set to a value where no faradaic current is observed.

    • Final Potential: Set to a value beyond the expected peak potential.

    • Pulse Amplitude: Typically 50 mV.

    • Pulse Width: Typically 50 ms.

    • Scan Increment: Typically 4-10 mV.

    • Pulse Period: Typically 100-200 ms.

  • Data Acquisition: Record the differential pulse voltammogram. The peak potential will correspond to the redox potential of the analyte.

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible reduction pathway for this compound compounds.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Deoxygenate Solution C->D E Connect to Potentiostat D->E F Set Scan Parameters E->F G Run CV / DPV Scan F->G H Record Voltammogram G->H I Determine Peak Potentials H->I

Caption: Experimental workflow for electrochemical analysis.

Reduction_Pathway A This compound B Radical Anion A->B + e- (Epc) C Further Reaction Products B->C Chemical Reaction (fast)

Caption: Plausible irreversible reduction pathway.

Conclusion

The electrochemical behavior of this compound compounds is a rich area of study with implications for various fields, including medicinal chemistry and materials science. Understanding their redox properties is crucial for elucidating reaction mechanisms, designing novel synthetic routes, and developing new therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the fascinating electrochemistry of this class of molecules. Further research is warranted to establish a more comprehensive set of quantitative data for a wider range of this compound derivatives.

References

A Technical Guide to the Synthesis and Characterization of Novel 2,4-Diphenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 2,4-diphenylthiazole analogs, a class of heterocyclic compounds with significant therapeutic potential. The thiazole scaffold is a prominent feature in numerous FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1][2][3] This document outlines established synthetic methodologies, detailed characterization protocols, and key biological targets, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities based on the this compound core.

I. Synthetic Methodologies

The construction of the this compound scaffold can be achieved through several synthetic strategies. The Hantzsch thiazole synthesis remains a cornerstone, offering a straightforward approach to 2,4-disubstituted thiazoles.[4] Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide versatile alternatives for the synthesis of more complex analogs.[1][5]

A. Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of this compound, this typically involves the reaction of 2-bromoacetophenone with thiobenzamide.

Experimental Protocol: Synthesis of this compound via Hantzsch Condensation

  • Materials: 2-bromoacetophenone, thiobenzamide, ethanol.

  • Procedure:

    • Dissolve thiobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add 2-bromoacetophenone (1.0 equivalent) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound synthesis, it can be employed to couple a phenylboronic acid with a pre-functionalized thiazole ring. For instance, a 2-halo-4-phenylthiazole can be coupled with phenylboronic acid.

Experimental Protocol: Synthesis of a this compound Analog via Suzuki-Miyaura Coupling

  • Materials: 2-bromo-4-phenylthiazole, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water).

  • Procedure:

    • To a degassed mixture of dioxane and water, add 2-bromo-4-phenylthiazole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

    • Add the palladium catalyst (0.05 equivalents) to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.[1]

II. Characterization of this compound Analogs

The structural elucidation and purity assessment of newly synthesized this compound analogs are performed using a combination of spectroscopic and analytical techniques.

A. Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum of this compound typically shows multiplets in the aromatic region corresponding to the protons of the two phenyl rings and a characteristic singlet for the C5-H of the thiazole ring.[6] The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the thiazole ring and the phenyl substituents.[5][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to support the proposed structure.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic peaks for the C=N and C-S stretching vibrations of the thiazole ring are typically observed.[2][6]

B. Physicochemical Characterization
  • Melting Point (m.p.): The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which should be within ±0.4% of the theoretical values.[6]

III. Data Presentation

The following tables summarize typical characterization data for a representative this compound analog.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%)
This compoundC₁₅H₁₁NS237.32114-11685
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
This compound7.95-7.92 (m, 2H), 7.85-7.82 (m, 2H), 7.50-7.30 (m, 7H)168.1, 156.2, 134.0, 133.8, 130.4, 129.1, 128.9, 128.8, 126.6, 115.5237 [M]⁺

IV. Biological Activity and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, with antifungal and anticancer properties being particularly prominent.

A. Antifungal Activity

Several studies have highlighted the potential of this compound analogs as potent antifungal agents. A key target for many azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] Inhibition of CYP51 disrupts ergosterol production, leading to impaired membrane function and ultimately fungal cell death.

Antifungal_Mechanism This compound\nAnalog This compound Analog CYP51 CYP51 This compound\nAnalog->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal Cell Membrane\n(Disrupted) Fungal Cell Membrane (Disrupted) Ergosterol->Fungal Cell Membrane\n(Disrupted) Essential Component Fungal Cell Death Fungal Cell Death Fungal Cell Membrane\n(Disrupted)->Fungal Cell Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound analog.

V. Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., α-haloketone, thioamide) Reaction Chemical Reaction (e.g., Hantzsch Synthesis) Starting_Materials->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Physicochemical Physicochemical Analysis (m.p., Elemental Analysis) Purification->Physicochemical In_vitro_assays In vitro Assays (e.g., Antifungal MIC) Spectroscopy->In_vitro_assays Mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition) In_vitro_assays->Mechanism_studies

Caption: A generalized workflow for the development of novel this compound analogs.

References

Exploring the Chemical Space of 2,4-Diphenylthiazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diphenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this versatile scaffold, including synthetic methodologies, key biological targets, and detailed experimental protocols to facilitate further research and drug development.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. More recent methodologies, such as the Suzuki cross-coupling reaction, have expanded the accessible chemical space, allowing for greater diversity in substitution patterns.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the formation of thiazole rings. It involves the condensation of an α-haloketone with a thioamide.[1][2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product R1 α-Haloketone P1 2,4-Disubstituted Thiazole R1->P1 + R2 Thioamide R2->P1

Figure 1: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole [1][3]

This protocol describes the synthesis of a simple this compound derivative.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution to precipitate the product.[1][3]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[1]

Microwave-Assisted Hantzsch Synthesis:

Modern variations of the Hantzsch synthesis often employ microwave irradiation to reduce reaction times and improve yields.

General Protocol: [1]

  • Combine the α-haloketone (1 mmol) and the thioamide (1.1-1.5 mmol) in a microwave reaction vessel.

  • Add a suitable solvent (e.g., methanol, ethanol).

  • Seal the vessel and heat in a microwave reactor to a target temperature of 90-120°C for 10-30 minutes.

  • Cool the vessel to room temperature before work-up.

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of this compound derivatives, particularly for introducing aryl substituents at various positions on the thiazole ring. This method typically involves the reaction of a halogenated thiazole derivative with a phenylboronic acid in the presence of a palladium catalyst.[4][5]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 Halogenated Thiazole P1 Aryl-Substituted Thiazole R1->P1 + R2 Phenylboronic Acid R2->P1 C1 Pd Catalyst C1->P1

Figure 2: General scheme of Suzuki cross-coupling for thiazole functionalization.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize some of the key findings and associated quantitative data.

Anticancer Activity

Many this compound derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key enzymes like cyclooxygenases (COX), epidermal growth factor receptor (EGFR), and BRAF kinase, as well as by interfering with tubulin polymerization.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
10b EGFR-0.4[6]
17b EGFR-0.2[6]
10b BRAF-1.3[6]
17b BRAF-1.7[6]
4c VEGFR-2-0.15[7]
4c MCF-7MCF-72.57[7]
4c HepG2HepG27.26[7]
Anti-inflammatory Activity

The anti-inflammatory properties of some this compound derivatives are attributed to their inhibition of COX enzymes.

Table 2: COX Inhibitory Activity of Selected this compound Derivatives

CompoundTargetIC₅₀ (µM)Reference
10b COX-1 / COX-2Not specified[6]
17b COX-1 / COX-2Not specified[6]
Antifungal Activity

Certain this compound analogs have shown promising antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Table 3: Antifungal Activity of Selected this compound Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
7a Candida albicans3.9[8]
7b Candida albicans3.9[8]
7c Candida albicans3.9[8]
B9 Candida albicans1-16 (MIC range against various strains)[9]
Trypanocidal Activity

Derivatives of 2,4-disubstituted thiazoles have been investigated for their potential to treat infections caused by Trypanosoma brucei.

Table 4: Trypanocidal Activity of Selected 2,4-Disubstituted Thiazole Derivatives

CompoundOrganismIC₅₀ (µM)Reference
1a Trypanosoma brucei0.42[10]
2a Trypanosoma brucei0.80[10]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

Several this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibition Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival

Figure 3: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Workflow: In Vitro Anticancer Screening

A typical workflow for evaluating the in vitro anticancer activity of newly synthesized this compound derivatives involves a series of assays to determine cytotoxicity and mechanism of action.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity MTT Assay (IC50) Purification->Cytotoxicity Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity->Target_Assay Active Compounds Mechanism Mechanism of Action Studies Target_Assay->Mechanism

Figure 4: A generalized workflow for the in vitro anticancer screening of this compound derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴ cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.[11][12]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.[11]

EGFR Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure EGFR kinase inhibition.[8]

  • Reagent Preparation: Prepare a kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.[8]

  • Assay Setup: In a 384-well plate, add the test compound dilutions, followed by the EGFR enzyme solution, and pre-incubate.[8]

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution and incubate for 60 minutes.[8]

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes.[8]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.[8]

  • Data Analysis: Calculate the TR-FRET ratio and plot the normalized activity versus the logarithm of the compound concentration to determine the IC₅₀ value.[8]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[9][13]

  • Preparation of Antifungal Solutions: Prepare a stock solution of the test compound and a control antifungal in a suitable solvent (e.g., DMSO). Create working solutions by diluting the stocks in RPMI-1640 medium.[13]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Harvest and suspend the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration.[13]

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the antifungal working solution across the plate.[13]

  • Inoculation: Add the prepared fungal inoculum to each well (except for the sterility control).[13]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[9]

  • Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[14]

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[15][16]

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP.[16]

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.[16]

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C using a plate reader.[15][16]

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. The effect of the inhibitor can be quantified by measuring changes in the rate and extent of polymerization.[15]

References

Computational Analysis of 2,4-Diphenylthiazole Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Diphenylthiazole

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The this compound scaffold, in particular, offers a unique electronic and structural framework that is of significant interest in the design of novel therapeutic agents. Computational chemistry provides a powerful lens through which we can examine the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to a molecule's chemical reactivity and kinetic stability. Understanding the energy and distribution of these orbitals is paramount for predicting reaction mechanisms, designing structure-activity relationships (SAR), and ultimately, for the rational design of more effective drugs.

Computational Methodology

The following section details a standard and widely accepted protocol for the computational analysis of this compound. These methods are based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software

All calculations are typically performed using the Gaussian 09 or a more recent version of the Gaussian suite of programs. This software is a versatile tool for predicting the energies, molecular structures, and vibrational frequencies of molecular systems.

Level of Theory

The choice of theoretical method and basis set is crucial for obtaining accurate results. For thiazole derivatives, a common and reliable approach is:

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) Pople-style basis set is recommended. This basis set provides a flexible description of the electron distribution, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Protocol

A typical computational workflow for analyzing this compound is as follows:

  • Geometry Optimization: The initial 3D structure of this compound is built using a molecular editor. This structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

  • Molecular Orbital Analysis: Once the optimized geometry is confirmed, the molecular orbitals, including HOMO and LUMO, are calculated. This provides information about the electron density distribution and the frontier orbitals.

  • Population Analysis: A Mulliken population analysis is conducted to determine the partial atomic charges on each atom in the molecule. This helps in understanding the electrostatic potential and identifying reactive sites.

The logical flow of this computational process is visualized in the diagram below.

Computational_Workflow A Initial Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Population Analysis (Mulliken Charges) B->F D Is it a true minimum? (No imaginary frequencies) C->D D->B No, re-optimize E Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) D->E Yes G Data Analysis and Visualization E->G F->G

A typical workflow for computational analysis.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a computational study of this compound using the methodologies described above. The values presented are illustrative and consistent with findings for structurally similar thiazole derivatives.

Frontier Molecular Orbital Energies

The HOMO and LUMO energies are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.25
Lowest Unoccupied Molecular Orbital (LUMO)-1.85
HOMO-LUMO Energy Gap (ΔE)4.40
Selected Calculated Bond Lengths

The calculated bond lengths provide insight into the molecule's geometry and bonding characteristics. These can be compared with experimental X-ray crystallography data of similar molecules to validate the computational model.

BondBond Length (Å)
S1 - C21.73
C2 - N31.32
N3 - C41.39
C4 - C51.38
C5 - S11.72
C2 - C6 (Phenyl)1.48
C4 - C12 (Phenyl)1.49
Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and identifying potential sites for nucleophilic and electrophilic attack.

AtomMulliken Charge (e)
S1-0.15
C20.25
N3-0.40
C40.10
C5-0.05

Conclusion

Computational studies of this compound provide invaluable insights into its electronic structure and reactivity. The methodologies outlined in this guide, centered around Density Functional Theory, offer a robust framework for researchers to investigate the molecular orbitals and other key properties of this important scaffold. The illustrative data presented for HOMO-LUMO energies, bond lengths, and Mulliken charges serve as a practical reference for what to expect from such analyses. This knowledge is fundamental for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science. By leveraging these computational tools, scientists can accelerate the development of novel and more effective therapeutic agents.

2,4-Diphenylthiazole: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Among the myriad of thiazole derivatives, 2,4-diphenylthiazole stands out as a pivotal building block, offering a rigid and tunable scaffold for the synthesis of complex molecular architectures and potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a foundational element in organic synthesis.

Synthesis of this compound: The Hantzsch Reaction

The most prominent and historically significant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of this compound, the reaction proceeds between 2-bromoacetophenone and thiobenzamide.

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone (an SN2 reaction).[7][8] This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic this compound ring.[7][8]

Hantzsch_Synthesis_Workflow Reactants Reactants: - 2-Bromoacetophenone - Thiobenzamide SN2 S-Alkylation Intermediate Reactants->SN2  S-Nucleophilic Attack (SN2) Solvent Solvent (e.g., Ethanol) Solvent->Reactants Cyclization Hydroxythiazoline Intermediate SN2->Cyclization Intramolecular Cyclization Product This compound Cyclization->Product Dehydration (-H2O) Synthetic_Pathways cluster_mods Functionalization Reactions cluster_products Biologically Active Derivatives Start This compound Halogenation Halogenation (e.g., at C5) Start->Halogenation Nitration Nitration (on Phenyl Rings) Start->Nitration Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Anticancer Anticancer Agents (e.g., COX-2, EGFR Inhibitors) Halogenation->Anticancer Antitrypanosomal Antitrypanosomal Agents Halogenation->Antitrypanosomal AntiInflammatory Anti-inflammatory Agents Nitration->AntiInflammatory Antifungal Antifungal Agents Coupling->Antifungal EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Blocks Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

Methodological & Application

Application Notes and Protocols: Unraveling the Anticancer Mechanisms of 2,4-Diphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multitargeted anticancer mechanisms of 2,4-diphenylthiazole derivatives. This document includes detailed experimental protocols for key assays, quantitative data on the cytotoxic and enzyme inhibitory activities of these compounds, and visualizations of the implicated signaling pathways to guide further research and development.

Introduction

This compound and its derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties. Their mechanism of action is multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These compounds have been shown to induce apoptosis and cause cell cycle arrest by targeting a range of proteins, including Epidermal Growth Factor Receptor (EGFR), BRAF kinase, tubulin, and components of the PI3K/Akt/mTOR pathway. Some derivatives also exhibit inhibitory effects on cyclooxygenase-2 (COX-2), suggesting a potential link between anti-inflammatory and anticancer activities.

Data Presentation: In Vitro Anticancer and Enzyme Inhibitory Activities

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative this compound derivatives against various cancer cell lines and molecular targets.

Table 1: IC50 Values of this compound Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
10b MCF-7Breast Adenocarcinoma0.8[1]
A549Lung Carcinoma1.2[1]
HT-29Colorectal Adenocarcinoma1.5[1]
17b MCF-7Breast Adenocarcinoma0.5[1]
A549Lung Carcinoma0.9[1]
HT-29Colorectal Adenocarcinoma1.1[1]
Compound 6a OVCAR-4Ovarian Cancer1.57
Compound 4c MCF-7Breast Adenocarcinoma2.57[2]
HepG2Hepatocellular Carcinoma7.26[2]

Table 2: Enzyme Inhibitory Activities of Selected this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
10b EGFR0.4[1]
BRAF1.3[1]
17b EGFR0.2[1]
BRAF1.7[1]
Compound 6a PI3Kα0.225

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through the modulation of multiple signaling pathways. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

These compounds trigger programmed cell death through both intrinsic and extrinsic pathways. Inhibition of pro-survival signaling, such as the PI3K/Akt/mTOR pathway, leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.

This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 activates Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion disrupts Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: PI3K/Akt/mTOR pathway inhibition and apoptosis induction.
Cell Cycle Arrest

Derivatives of this compound have been shown to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases.[3] This is often a consequence of the disruption of microtubule dynamics through tubulin polymerization inhibition or the modulation of key cell cycle regulatory proteins. For instance, inhibition of the ERK pathway can lead to an increase in the expression of p27/Kip1, a cyclin-dependent kinase inhibitor that blocks the transition from G1 to S phase.[3]

cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2 Phase cluster_3 M Phase Cyclin D/CDK4_6 Cyclin D/CDK4_6 DNA Replication DNA Replication Cyclin D/CDK4_6->DNA Replication promotes Cyclin B/CDK1 Cyclin B/CDK1 Mitosis Mitosis This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization ERK ERK This compound->ERK inhibits p27/Kip1 p27/Kip1 This compound->p27/Kip1 upregulates G2/M Arrest G2/M Arrest This compound->G2/M Arrest Microtubules Microtubules Tubulin->Microtubules Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Mitotic Spindle->Mitosis ERK->Cyclin D/CDK4_6 activates p27/Kip1->Cyclin D/CDK4_6 inhibits G0/G1 Arrest G0/G1 Arrest p27/Kip1->G0/G1 Arrest

Figure 2: Mechanisms of this compound-induced cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance G->H

Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of this compound derivatives on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse treated and untreated cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound derivatives on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound derivatives

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest treated and untreated cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Kinase Inhibition Assay (EGFR, BRAF, PI3K)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against specific kinases.

Materials:

  • Recombinant human kinase (e.g., EGFR, BRAF, PI3Kα)

  • Kinase assay buffer

  • Substrate (e.g., poly(Glu, Tyr) for tyrosine kinases)

  • ATP ([γ-³²P]ATP or ADP-Glo™ Kinase Assay kit)

  • This compound derivatives

  • 96-well plates

  • Scintillation counter or luminescence reader

Protocol (General):

  • Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in a 96-well plate.

  • Add serial dilutions of the this compound derivatives to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

Objective: To assess the effect of this compound derivatives on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM)

  • This compound derivatives

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Reconstitute tubulin in ice-cold polymerization buffer.

  • In a pre-warmed (37°C) 96-well plate, add the tubulin solution.

  • Add the test compounds at various concentrations. Include vehicle (DMSO) and positive controls.

  • Initiate polymerization by adding GTP.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents with a desirable multi-target profile. The experimental protocols and data presented herein provide a framework for researchers to further investigate the therapeutic potential of these compounds. Future studies should focus on optimizing the structure-activity relationships, evaluating in vivo efficacy and safety, and further elucidating the intricate molecular mechanisms underlying their anticancer activity.

References

Application Notes and Protocols for 2,4-Diphenylthiazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their inherent electronic properties, high thermal stability, and tunable photophysical characteristics make them promising candidates for various roles within an OLED device, including as emitters, host materials, and charge-transport layers. This document provides detailed application notes and protocols for the utilization of 2,4-diphenylthiazole and its derivatives in OLEDs. While specific performance data for this compound in OLEDs is limited in publicly available literature, this guide draws upon data from closely related thiazole derivatives and provides a foundational framework for its synthesis, device fabrication, and characterization.

Photophysical Properties of Phenyl-Substituted Thiazoles

The photophysical properties of thiazole derivatives are critical to their function in OLEDs. Studies on analogous compounds, such as 2,5-diphenyl-thiazolo[5,4-d]thiazole, reveal strong absorption in the ultraviolet and blue regions of the electromagnetic spectrum. The fluorescence emission is often a mirror image of the absorption spectrum, indicating minimal geometric distortion upon excitation.[1] The emission color can be tuned by modifying the chemical structure, which alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Representative Photophysical Data for Thiazole-Based Luminophores

Compound FamilyAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Reference
Phenyl-Substituted Thiazoles~330-380~415-500~85-120[1]
Benzothiazole Derivatives~350-450~450-550~100-150[2]

Note: The data presented are representative values for classes of compounds and will vary based on specific molecular structures and solvent conditions.

Experimental Protocols

Synthesis of this compound

A highly efficient and green synthesis method for 2,4-diphenyl substituted thiazoles has been reported, which is suitable for producing high-purity materials for electronic applications.[3]

Materials:

  • Ethyl benzoylacetate derivatives

  • N-Bromosuccinimide (NBS)

  • 2-Hydroxypropyl-β-cyclodextrin

  • Thiobenzamide

  • Water

Procedure:

  • Bromination: In an aqueous solution of 2-hydroxypropyl-β-cyclodextrin, react the ethyl benzoylacetate derivative with NBS. The cyclodextrin acts as a phase-transfer catalyst, enabling the reaction to proceed efficiently in water.

  • Cyclization: To the reaction mixture from the previous step, add thiobenzamide.

  • Reaction: Allow the mixture to react at room temperature. The cyclization reaction proceeds to form the this compound derivative.

  • Workup: The product can be isolated through simple filtration and washing with water, followed by drying. This method avoids the use of hazardous organic solvents and simplifies the purification process.

OLED Device Fabrication

The following is a general protocol for the fabrication of a multilayer OLED device using thermal evaporation, a common technique for small molecule organic electronics.[4][5][6]

Substrate Preparation:

  • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

Organic and Metal Layer Deposition:

  • The substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).

  • A Hole Injection Layer (HIL) , such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited onto the ITO surface.

  • A Hole Transport Layer (HTL) , which could potentially be a this compound derivative, is then deposited.

  • The Emissive Layer (EML) is deposited next. If this compound is used as an emitter, it is typically co-evaporated with a host material.

  • An Electron Transport Layer (ETL) , such as tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited.

  • Finally, a low work function metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited to complete the device.

The thickness of each layer is a critical parameter that influences device performance and is controlled using a quartz crystal microbalance during deposition.

Device Architecture and Performance

Table 2: Representative Performance of OLEDs with Thiazole-Based Emitters

Device ArchitectureEmitter (Dopant in Host)Max. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Reference
ITO/NPB/Host:Emitter/Alq3/LiF/AlCarbazole-Thiazole Derivative> 4000~9.5(0.17, 0.30)[4]
ITO/PEDOT:PSS/TDBA-Cz:Host/TPBi/LiF/Al (Solution-Processed)TDBA-Carbazole Derivative> 20006.45(0.167, 0.086)[7]
ITO/TAPC/TCTA/mCP/Host:Ir(III) complex/3TPYMB/LiF/AlBis-tridentate Ir(III) phosphor with thiazole ligand> 1000021.93(0.144, 0.157)[8]

This table presents data from various thiazole-containing materials to illustrate the potential performance range.

Visualizations

OLED_Device_Structure cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Alq3) ETL->EIL EML Emissive Layer (e.g., Host:this compound) EML->ETL HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer (e.g., NPB) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization start_synthesis Starting Materials reaction Bromination & Cyclization start_synthesis->reaction purification Purification reaction->purification characterization Characterization (NMR, MS) purification->characterization substrate_prep Substrate Cleaning & Treatment characterization->substrate_prep High-Purity Material deposition Vacuum Thermal Evaporation substrate_prep->deposition encapsulation Encapsulation deposition->encapsulation jv_characteristics Current-Voltage-Luminance (J-V-L) encapsulation->jv_characteristics Fabricated Device el_spectra Electroluminescence Spectra efficiency Efficiency Measurement (EQE, PE) el_spectra->efficiency jv_characteristics->efficiency lifetime Lifetime Testing efficiency->lifetime

References

Application Notes: Evaluating 2,4-Diphenylthiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2,4-diphenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal starting point for the design of potent and selective kinase inhibitors. This document provides detailed protocols for the in vitro evaluation of this compound derivatives against two representative kinases: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Background: Mechanism of Action

Most small-molecule kinase inhibitors, including those based on the this compound scaffold, are designed to be ATP-competitive. They function by binding to the ATP-binding pocket of the kinase's catalytic domain. This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphotransfer reaction and inhibiting the downstream signaling cascade. The inhibition of these pathways can halt aberrant cell proliferation and angiogenesis, which are critical for tumor growth and metastasis.[1][2]

General Kinase Signaling & Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF Growth Factor (e.g., VEGF) VEGFR Receptor Tyrosine Kinase (e.g., VEGFR-2) VEGF->VEGFR Downstream Downstream Signaling Cascade (e.g., PI3K/AKT, MAPK) VEGFR->Downstream P ATP ATP ATP->VEGFR Inhibitor This compound Derivative Inhibitor->VEGFR Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response

Caption: ATP-competitive inhibition of a receptor tyrosine kinase pathway.

Experimental Workflow: In Vitro Kinase Assay

The general workflow for determining the inhibitory potency (IC50) of a compound involves a biochemical assay that measures kinase activity. Luminescence-based assays, such as ADP-Glo™ or Kinase-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[3][4] The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, where the light signal is directly proportional to kinase activity. Conversely, the Kinase-Glo™ assay measures the amount of ATP remaining after the reaction, where the light signal is inversely proportional to kinase activity.[3][5]

General Workflow for Kinase Inhibition Assay prep 1. Reagent Preparation - Prepare Kinase Buffer - Dilute Enzyme, Substrate, ATP - Prepare Serial Dilutions of Inhibitor plate 2. Assay Plate Setup - Add Kinase & Inhibitor to Wells - Pre-incubate prep->plate Dispense initiate 3. Kinase Reaction - Initiate Reaction by Adding ATP/Substrate Mix - Incubate at 30°C plate->initiate Start Reaction stop 4. Reaction Termination & Detection - Add Detection Reagent (e.g., ADP-Glo™) - Incubate at Room Temperature initiate->stop Stop & Detect read 5. Signal Measurement - Read Luminescence on a Plate Reader stop->read Quantify analyze 6. Data Analysis - Calculate Percent Inhibition - Plot Dose-Response Curve - Determine IC50 Value read->analyze Process Data

Caption: Key steps for determining the IC50 of kinase inhibitors.

Protocol 1: CDK2/Cyclin A Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 96-well plate format using an ADP-Glo™ Kinase Assay system to measure the activity of CDK2/Cyclin A.[3][6][7]

1. Materials and Reagents

  • Enzyme: Recombinant Human CDK2/Cyclin A

  • Substrate: Biotinylated Rb (Retinoblastoma) peptide[8]

  • Assay Kit: ADP-Glo™ Kinase Assay Kit

  • Buffer: Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[3]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO (10 mM stock)

  • Control Inhibitor: Staurosporine

  • Plates: White, opaque 96-well plates

2. Reagent Preparation

  • 1x Kinase Buffer: Prepare fresh from stock solutions.

  • Test Compound Dilutions: Prepare a serial 10-point dilution of the this compound derivatives in 1x Kinase Buffer containing a constant percentage of DMSO (final DMSO concentration should not exceed 1%).

  • 2X Enzyme Solution: Dilute CDK2/Cyclin A enzyme to a final concentration of ~2-4 ng/µL in 1x Kinase Buffer. Optimal concentration should be determined empirically.[3]

  • 2X Substrate/ATP Solution: Prepare a mixture containing the Rb substrate and ATP in 1x Kinase Buffer. Final concentrations in the reaction should be ~1.5 µM for the substrate and ~50 µM for ATP (near the Kₘ value).[9]

3. Assay Procedure

  • Add 5 µL of the serially diluted test compounds or control (DMSO vehicle) to the wells of the 96-well plate.

  • Add 10 µL of the 2X Enzyme Solution to all wells except the "no enzyme" blank controls.

  • Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 25 µL.

  • Mix the plate gently and incubate at 30°C for 30-60 minutes.[6]

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

Protocol 2: VEGFR-2 Inhibition Assay (Luminescence-Based)

This protocol outlines the procedure for measuring the inhibition of VEGFR-2 kinase activity using a Kinase-Glo™ MAX assay, which quantifies ATP consumption.[5][10][11]

1. Materials and Reagents

  • Enzyme: Recombinant Human VEGFR-2 (KDR), GST-tagged[10]

  • Substrate: Poly (Glu, Tyr) 4:1[5]

  • Assay Kit: Kinase-Glo™ MAX Luminescence Kinase Assay

  • Buffer: 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[5]

  • Test Compounds: this compound derivatives dissolved in 100% DMSO (10 mM stock)

  • Control Inhibitor: A known VEGFR-2 inhibitor (e.g., Sunitinib)

  • Plates: White, opaque 96-well plates

2. Reagent Preparation

  • 1x Kinase Buffer: Prepare fresh. DTT can be added to a final concentration of 1 mM if desired.[10]

  • Test Compound Dilutions: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration is ≤1%.

  • Master Mix (25 µL/well): Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration ~10 µM), and Poly (Glu, Tyr) 4:1 substrate.[10]

  • Enzyme Solution: Thaw VEGFR-2 enzyme on ice and dilute to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[5][10]

3. Assay Procedure

  • Add 25 µL of the Master Mix to each well of a 96-well plate.[10]

  • Add 5 µL of the diluted test compounds to the "Test Inhibitor" wells.

  • Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[5]

  • To initiate the reaction, add 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells. The final reaction volume is 50 µL.[5][10]

  • Mix gently and incubate the plate at 30°C for 45 minutes.[5][10]

  • Equilibrate the plate and the Kinase-Glo™ MAX reagent to room temperature.

  • Add 50 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.[10]

  • Incubate at room temperature for 15 minutes, protected from light.[5]

  • Measure luminescence using a microplate reader.

Data Analysis and Presentation

  • Calculate Percent Inhibition: The "Blank" value (no enzyme) should be subtracted from all other readings. The percentage of kinase activity inhibition is calculated using the following formula:

    • Percent Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_PositiveControl)]

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Summary Table

The inhibitory activities of novel this compound derivatives should be summarized in a table for clear comparison. The data presented below is hypothetical but representative of typical screening results.

Compound IDR1-SubstituentR2-SubstituentCDK2/Cyclin A IC50 (µM)[12][13]VEGFR-2 IC50 (µM)[14]
DP-Thz-01 -H-H> 50> 50
DP-Thz-02 -Cl-OCH₃5.20.85
DP-Thz-03 -F-NH₂0.450.12
DP-Thz-04 -Br-Morpholine1.80.09
Staurosporine N/AN/A0.08N/A
Sunitinib N/AN/AN/A0.015

References

Application Note: Synthesis and Application of 2,4-Diphenylthiazole-Based Polymers for High-Efficiency Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring advanced materials for renewable energy applications.

Introduction

Organic solar cells (OSCs) have emerged as a promising renewable energy technology due to their potential for low-cost manufacturing, light weight, and mechanical flexibility. The performance of OSCs is critically dependent on the properties of the photoactive layer, which typically consists of a bulk heterojunction (BHJ) blend of an electron-donating polymer and an electron-accepting material. The design of novel polymer donors is a key strategy for improving power conversion efficiencies (PCEs).

Thiazole, a five-membered heterocycle containing nitrogen and sulfur, is an attractive building block for conjugated polymers. The inherent electron-withdrawing nature of the nitrogen atom allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] Lowering the HOMO level is a particularly effective strategy for increasing the open-circuit voltage (Voc), a critical parameter for overall device efficiency.[2] This note details the synthesis of 2,4-diphenylthiazole-based polymers and provides protocols for their characterization and incorporation into efficient organic solar cells. Recent studies have demonstrated that polymers incorporating thiazolyl-substituted benzodithiophene can achieve PCEs exceeding 15%.[3]

Polymer Properties and Device Performance Data

The following tables summarize the key properties of representative this compound-based polymers and the performance metrics of organic solar cells fabricated with them.

Table 1: Physicochemical Properties of Thiazole-Based Polymers

Polymer NameNumber-Average Molecular Weight (Mn) [kDa]Polydispersity Index (PDI)HOMO Level [eV]LUMO Level [eV]Optical Bandgap (Eg) [eV]
PSZ [1]20.11.8-5.41-2.612.0
PBDT-oTz [3]42.12.5-5.48-2.601.88
PBDT-iTz [3]31.62.1-5.41-2.611.80

Data sourced from cyclic voltammetry and UV-Vis absorption spectra.

Table 2: Performance of Organic Solar Cells Based on Thiazole Polymers

Polymer DonorAcceptorDevice ArchitectureVoc [V]Jsc [mA/cm²]FF [%]PCE [%]
PSZ [1]BTP-eC9ITO/PEDOT:PSS/PSZ:BTP-eC9/PDINO/Ag0.8816.955.08.15
PBDT-oTz [3]BTP-eC9ITO/PEDOT:PSS/PBDT-oTz:BTP-eC9/PDINO/Ag0.8326.4168.5615.02
PBDT-iTz [3]BTP-eC9ITO/PEDOT:PSS/PBDT-iTz:BTP-eC9/PDINO/Ag0.7712.3367.166.39

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor.

Experimental Protocols

Protocol 1: Synthesis of Thiazole-Based Polymers via Stille Coupling

This protocol describes a generalized procedure for synthesizing alternating copolymers using a Stille cross-coupling reaction, a common method for this class of materials.[1][3]

A. Materials and Reagents:

  • Distannyl derivative monomer (e.g., BDT-Sn)

  • Dibromo derivative monomer (e.g., 4-methyl thiazole-bromine)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous Toluene

  • Methanol

  • Argon gas supply

  • Standard Schlenk line and glassware

B. Polymerization Procedure:

  • In a Schlenk flask, add the distannyl monomer (1.0 eq.), the dibromo monomer (1.0 eq.), and the Pd(PPh3)4 catalyst (approx. 5 mol%).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to achieve a suitable monomer concentration (e.g., 0.03 M).

  • Heat the reaction mixture to 110 °C and stir vigorously under argon for 18-24 hours. The progress can be monitored by observing the increase in viscosity of the solution.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a beaker of vigorously stirred methanol (approx. 10x the volume of toluene).

  • Collect the crude polymer precipitate by filtration.

C. Purification Procedure (Soxhlet Extraction):

  • Place the crude polymer into a Soxhlet thimble.

  • Purify the polymer by sequential washing in the Soxhlet apparatus with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the final polymer product with chloroform or chlorobenzene.

  • Concentrate the chloroform/chlorobenzene solution using a rotary evaporator.

  • Re-precipitate the purified polymer in methanol, filter, and collect the solid.

  • Dry the final polymer product in a vacuum oven overnight before characterization and use.

G monomers Monomers & Catalyst (e.g., BDT-Sn, Sz-Br, Pd(PPh3)4) reaction Stille Coupling Reaction (Toluene, 110°C, 18-24h, Argon) monomers->reaction precipitation1 Precipitation in Methanol reaction->precipitation1 filtration1 Filtration to Collect Crude Polymer precipitation1->filtration1 soxhlet Soxhlet Purification (Methanol, Acetone, Hexane) filtration1->soxhlet extraction Extraction with Chloroform soxhlet->extraction precipitation2 Final Precipitation & Filtration extraction->precipitation2 drying Vacuum Drying precipitation2->drying final_polymer Purified Polymer drying->final_polymer G cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition ito 1. ITO Substrate Cleaning (Ultrasonication, UV-Ozone) htl 2. HTL Spin Coating (PEDOT:PSS) ito->htl active_layer 3. Active Layer Spin Coating (Polymer:Acceptor Blend) htl->active_layer cathode 4. ETL & Cathode Evaporation (e.g., PDINO/Ag) active_layer->cathode characterization 5. J-V & EQE Measurement cathode->characterization G cluster_layers cluster_mechanism cathode Cathode (Ag) etl ETL (PDINO) active Active Layer (Polymer:Acceptor) htl HTL (PEDOT:PSS) ito Anode (ITO) glass Glass Substrate photon 1. Photon Absorption photon->active exciton 2. Exciton Generation (in Donor/Acceptor) photon->exciton diffusion 3. Exciton Diffusion to D-A Interface exciton->diffusion separation 4. Charge Separation (Hole -> Donor, Electron -> Acceptor) diffusion->separation transport 5. Charge Transport to Electrodes separation->transport collection 6. Charge Collection transport->collection p1->htl Holes (h+) p2->etl Electrons (e-)

References

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 2,4-Diphenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases. The nuclear factor NF-κB and mitogen-activated protein kinase (MAPK) pathways are key regulators of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3][4] Thiazole derivatives have shown a wide range of biological activities, including anti-inflammatory properties, making 2,4-diphenylthiazole analogs promising candidates for the development of new anti-inflammatory agents.[5][6]

This document provides a detailed experimental workflow and protocols for the systematic evaluation of the anti-inflammatory potential of novel this compound analogs, from initial in vitro screening to in vivo validation.

Overall Experimental Workflow

The evaluation of this compound analogs follows a structured pipeline to efficiently identify promising anti-inflammatory candidates. The workflow begins with fundamental in vitro assays to assess cytotoxicity and primary anti-inflammatory activity. Compounds that demonstrate efficacy and low toxicity advance to more specific mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (In Vitro) cluster_2 Phase 3: In Vivo Validation A This compound Analogs C LPS-Stimulated RAW 264.7 Macrophages A->C B Cell Viability Assay (MTT) Ensure non-cytotoxic concentrations C->B Treat cells D Nitric Oxide (NO) Assay (Griess Reagent) C->D Treat cells E Pro-inflammatory Cytokine Assay (TNF-α, IL-6 ELISA) C->E Treat cells F COX-1/COX-2 Inhibition Assay Determine potency and selectivity E->F Active Compounds G Carrageenan-Induced Paw Edema in Rats F->G Potent & Selective Compounds H Lead Compound Identification G->H G cluster_nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Activation Receptor->IKK Signal Transduction IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_active Active NF-κB (p65/p50) IkBa_d->NFkB_active Release NFkB_complex NF-κB (p65/p50) + IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Binds to DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Cytokines

References

Application Notes and Protocols: 2,4-Diphenylthiazole as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. Among its derivatives, the 2,4-diphenylthiazole core has garnered considerable attention as a promising framework for the design and synthesis of potent antimicrobial compounds. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound derivatives as a source of new antimicrobial drugs.

Rationale for this compound as an Antimicrobial Scaffold

The 2,4-disubstituted thiazole moiety is a common feature in a variety of clinically approved drugs.[1] The aromatic rings at the 2 and 4 positions of the thiazole core offer significant opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have demonstrated that substitutions on these phenyl rings can profoundly influence the antimicrobial potency and spectrum of activity.[2][3]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound IDR1-Group (at position 2)R2-Group (at position 4)Staphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Reference
1 PhenylPhenyl1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[1]
2 2,3,5-trichlorophenyl4-(methylthio)phenyl----[1]
3 PhenylacetamidoPhenyl1.566.256.256.25[1]
4 2-hydrazinyl4-phenyl----[4]

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound IDR1-Group (at position 2)R2-Group (at position 4)Candida albicans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Reference
5 2-hydrazinyl4-phenyl (with p-lipophilic substituent)3.9--[4]
6 PhenylPhenyl (with various substitutions)0.25 - 20.500.50[5]
7 PhenylPhenyl1 - 16--[6]
8 2,5-dichloro thienylAmino or 8-quinolinyl-6.25 - 12.5-[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a widely adopted method for the preparation of the thiazole ring.[1] This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • Substituted thiobenzamide (1 mmol)

  • Substituted α-bromophenacyl bromide (1 mmol)

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted thiobenzamide (1 mmol) in ethanol in a round-bottom flask.

  • Add the substituted α-bromophenacyl bromide (1 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.[7]

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal, e.g., ciprofloxacin, fluconazole)

  • Negative control (broth/medium only)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth/medium in a 96-well plate to achieve a range of concentrations. The final concentration of DMSO should not inhibit microbial growth (typically ≤1%).

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth/medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include positive control wells with a standard antimicrobial agent and negative control wells with uninoculated broth/medium.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Start: Design of this compound Analogs synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination bacterial_strains Gram-positive & Gram-negative Bacteria mic_determination->bacterial_strains fungal_strains Yeast & Molds mic_determination->fungal_strains sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis mechanism_study Mechanism of Action Studies mic_determination->mechanism_study cytotoxicity Cytotoxicity Assays mic_determination->cytotoxicity lead_optimization Lead Optimization sar_analysis->lead_optimization mechanism_study->lead_optimization cytotoxicity->lead_optimization

Caption: Workflow for developing this compound antimicrobial agents.

mechanism_of_action cluster_fungal Potential Fungal Mechanism of Action compound This compound Derivative enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme ergosterol_synthesis Ergosterol Biosynthesis enzyme->ergosterol_synthesis cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Disruption

Caption: Postulated mechanism of antifungal action for some derivatives.

Mechanism of Action Insights

The precise mechanism of action for all this compound derivatives is not fully elucidated and can vary depending on the specific substitutions. However, several studies have provided valuable insights into their potential molecular targets.

  • Inhibition of Fungal Ergosterol Biosynthesis: Some 2-hydrazinyl-1,3-thiazole derivatives have shown promising activity against Candida species, with in silico molecular docking studies suggesting that they may act by inhibiting lanosterol C14α-demethylase (CYP51).[4] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

  • Inhibition of Bacterial Fatty Acid Synthesis: Certain 2-phenylacetamido-thiazole derivatives have demonstrated potent activity against Escherichia coli by inhibiting ecKAS III (β-ketoacyl-ACP synthase III), a crucial enzyme in the bacterial fatty acid synthesis pathway.[1]

Structure-Activity Relationship (SAR) Summary

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings at the C2 and C4 positions of the thiazole core are critical for antimicrobial activity. Electron-withdrawing or electron-donating groups can significantly influence potency and spectrum.[2]

  • Substitution at the C2 Position: The presence of a hydrazinyl group at the C2 position has been correlated with increased antifungal efficiency.[4] Similarly, a 2-phenylacetamido group has been shown to be effective for antibacterial activity.[1]

  • Lipophilicity: Lipophilic substituents at the para-position of the C4-phenyl ring have been associated with lower MIC values against Candida albicans.[4]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse chemical modifications allow for the systematic exploration of the chemical space to identify potent lead compounds. The provided protocols and data serve as a foundational guide for researchers to embark on the design, synthesis, and evaluation of new this compound derivatives in the ongoing battle against microbial resistance. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinically useful therapeutics.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 2,4-Diphenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives, particularly the 2,4-diphenylthiazole scaffold, represent a significant class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Numerous studies have highlighted their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[2][3] The mechanism of action for these compounds often involves the induction of apoptosis through various signaling pathways and the inhibition of key regulators of tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound and related thiazole derivatives. This document includes a summary of reported cytotoxic activities, a detailed protocol for assessing cytotoxicity using the MTT assay, and diagrams illustrating the experimental workflow and relevant signaling pathways.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC₅₀ values are indicative of higher cytotoxic potency.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Thiazole Analog 3 MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole Analog 4 MCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41
HepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51
3-nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21Sorafenib1.18
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast)3.52Sorafenib1.18
4-bromophenylthiazolyl 4c MDA-MB-231 (Breast)4.89Sorafenib1.18
Compound 4c (para-nitro) SKNMC (Neuroblastoma)10.8 ± 0.08DoxorubicinNot Specified
Compound 4d (meta-chloro) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin5.8 ± 1.01
Compound 4a (ortho-nitro) Hep-G2 (Hepatocarcinoma)Not SpecifiedDoxorubicin5.8 ± 1.01
Compound 4b (meta-nitro) SKNMC (Neuroblastoma)15.3 ± 1.12DoxorubicinNot Specified
Compound 4f (para-chloro) Hep-G2 (Hepatocarcinoma)22.3 ± 1.89Doxorubicin5.8 ± 1.01

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol details the steps for determining the cytotoxic effects of this compound compounds on adherent cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The concentration of these crystals, which is proportional to the number of viable cells, is determined by dissolving them in a suitable solvent and measuring the absorbance.[8]

Materials:

  • This compound compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

  • Sterile pipette tips and tubes

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to about 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend them in fresh complete growth medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound compound in DMSO.

    • Prepare serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

      • Untreated Control: Cells in complete growth medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action of this compound compounds, the following diagrams have been generated using the DOT language.

G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with Compounds cell_seeding->treatment compound_prep 3. Prepare Compound Dilutions compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_incubation 7. Incubate for 4h add_mtt->formazan_incubation dissolve 8. Dissolve Formazan in DMSO formazan_incubation->dissolve read_absorbance 9. Measure Absorbance (570nm) dissolve->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

G Intrinsic (Mitochondrial) Apoptosis Pathway compound This compound Compound stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Activation of Bax/Bak bcl2_family->bax_bak pro-apoptotic bcl2_inh Inhibition of Bcl-2/Bcl-xL bcl2_family->bcl2_inh anti-apoptotic mito Mitochondrion bax_bak->mito bcl2_inh->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp3 Caspase-3 (Executioner Caspase) apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by thiazole compounds.

G VEGFR-2 Signaling Pathway Inhibition compound This compound Compound vegfr2 VEGFR-2 compound->vegfr2 Inhibition vegf VEGF vegf->vegfr2 pi3k PI3K vegfr2->pi3k plc PLCγ vegfr2->plc akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Migration akt->proliferation raf Raf plc->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of 2,4-Diphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage. Thiazole derivatives, a class of heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities, including their potential as antioxidant agents. This document provides a comprehensive guide to the methodologies for assessing the antioxidant potential of novel 2,4-diphenylthiazole derivatives, encompassing both in vitro chemical assays and cell-based assays.

In Vitro Antioxidant Capacity Assays

A fundamental step in evaluating the antioxidant potential of this compound derivatives is to determine their capacity to scavenge free radicals and reduce oxidizing agents in a controlled chemical environment. The following are standard and widely used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and rapid method to assess the radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically by measuring the decrease in absorbance at 517 nm.[1]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh before each use.

    • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each this compound derivative in a suitable solvent (e.g., DMSO, methanol).

    • Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the standard in methanol.

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH working solution to 100 µL of the solvent used for the samples.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This is typically calculated by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation:

CompoundIC50 (µg/mL)
This compound[Insert Value]
Derivative A[Insert Value]
Derivative B[Insert Value]
Ascorbic Acid (Standard)[Insert Value]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, and its absorbance is measured at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. Before use, dilute the solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the standard (Trolox is commonly used).

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

    • Incubate the plate at room temperature for 6 minutes.[2]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the test compounds is then expressed as TEAC (in µM Trolox equivalents).

Data Presentation:

CompoundTEAC (µM Trolox Equivalents/µg)
This compound[Insert Value]
Derivative A[Insert Value]
Derivative B[Insert Value]
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2][5]

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 100-1000 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test sample, standard, or blank (deionized water).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.[2][5]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test samples from the standard curve and express it as µM Fe(II) equivalents.

Data Presentation:

CompoundFRAP Value (µM Fe(II) Equivalents/µg)
This compound[Insert Value]
Derivative A[Insert Value]
Derivative B[Insert Value]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to inhibit intracellular ROS generation in a cell-based model. The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence intensity by scavenging the intracellular ROS.[6][7][8]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in appropriate culture medium.

    • Seed the cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 6 x 10⁴ cells/well).[9]

  • Cell Treatment and Staining:

    • After 24 hours, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the this compound derivatives and a standard antioxidant (e.g., Quercetin) for 1 hour.

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 25 µM DCFH-DA in serum-free medium and incubate for 1 hour in the dark.

  • Induction of Oxidative Stress and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a pro-oxidant, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.[10]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of cellular antioxidant activity: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

    • Determine the CAA value, which is the concentration of the compound that produces a 50% inhibition of DCF formation (IC50).

Data Presentation:

CompoundCAA Value (IC50 in µg/mL)
This compound[Insert Value]
Derivative A[Insert Value]
Derivative B[Insert Value]
Quercetin (Standard)[Insert Value]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Assay Execution cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) prep_samples Prepare Test Compound and Standard Solutions dpph_mix Mix DPPH Solution with Sample prep_samples->dpph_mix abts_mix Mix ABTS•+ Solution with Sample prep_samples->abts_mix frap_mix Mix FRAP Reagent with Sample prep_samples->frap_mix dpph_incubate Incubate 30 min in Dark dpph_mix->dpph_incubate dpph_read Read Absorbance at 517 nm dpph_incubate->dpph_read calc_inhibition Calculate % Inhibition or Scavenging dpph_read->calc_inhibition abts_incubate Incubate 6 min abts_mix->abts_incubate abts_read Read Absorbance at 734 nm abts_incubate->abts_read abts_read->calc_inhibition frap_incubate Incubate 4 min at 37°C frap_mix->frap_incubate frap_read Read Absorbance at 593 nm frap_incubate->frap_read frap_read->calc_inhibition determine_ic50 Determine IC50 or TEAC/FRAP Value calc_inhibition->determine_ic50

Caption: Workflow for in vitro antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Test Compounds incubate1->treat load Load with DCFH-DA treat->load induce Induce Oxidative Stress (AAPH) load->induce measure Measure Fluorescence (kinetic read) induce->measure analyze Analyze Data (AUC, IC50) measure->analyze end Results analyze->end

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

Potential Signaling Pathways Modulated by Antioxidants

Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory responses. Two key pathways are the Nrf2-ARE and NF-κB pathways.

Nrf2-ARE Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription and a strengthened cellular defense against oxidative stress.[11][12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Derivative Antioxidant->Keap1_Nrf2 may promote dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2-ARE antioxidant response pathway.

NF-κB Signaling Pathway in Oxidative Stress:

The transcription factor NF-κB plays a central role in inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor protein IκB. Oxidative stress can lead to the activation of IKK (IκB kinase), which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. Antioxidants can potentially inhibit this pathway by reducing the oxidative stress that triggers it.[14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) IKK IKK ROS->IKK activates Antioxidant This compound Derivative Antioxidant->ROS inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

References

Troubleshooting & Optimization

low yield in 2,4-diphenylthiazole synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2,4-diphenylthiazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis resulted in a very low yield. What are the most common causes?

Low yields in the Hantzsch synthesis of this compound, which involves reacting an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiobenzamide), can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and potential side reactions.[2] A systematic approach is the most effective way to identify and resolve the issue.[1]

Common culprits include:

  • Impure Reactants: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1]

  • Moisture: The presence of water can be detrimental. Using anhydrous solvents is often recommended to prevent hydrolysis of reactants or intermediates.[2][3]

  • Side Reactions: The formation of isomeric byproducts or other unintended products can reduce the yield of the desired thiazole.[1]

Q2: How critical is the purity of thiobenzamide and 2-bromoacetophenone?

Reactant purity is paramount for achieving high yields.[2]

  • 2-Bromoacetophenone: This reagent can degrade over time, releasing HBr and potentially forming self-condensation products. It is also a lachrymator and should be handled with care. Using freshly purified 2-bromoacetophenone is recommended.

  • Thiobenzamide: The stability of the thioamide can be a limiting factor, especially under acidic conditions.[2] Impurities can interfere with the initial nucleophilic attack, which is the first step of the reaction mechanism.[4]

Q3: I'm observing a significant amount of unreacted starting materials in my TLC analysis. What can I do?

Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.[1] Consider the following adjustments:

  • Increase Temperature: The Hantzsch synthesis often requires heating, typically to the reflux temperature of the solvent (e.g., methanol or ethanol), to proceed at an efficient rate.[4][5]

  • Extend Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spots are no longer visible.[6]

  • Check Stoichiometry: While a 1:1 molar ratio is typical, using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes help drive the reaction to completion.[4]

  • Consider a Catalyst: While often not strictly necessary, certain catalysts can improve yields and reaction times.[5]

Q4: My reaction mixture turned dark, and the final product is an oily substance that is difficult to purify. What are the likely impurities?

Dark coloration and oil formation often indicate decomposition or the presence of significant impurities.

  • Decomposition: Overheating or excessively long reaction times can lead to the degradation of reactants and products.

  • Side Products: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1]

  • Purification Strategy: If the crude product is oily, purification by column chromatography on silica gel is often necessary.[7] If the product is a solid but impure, recrystallization from a suitable solvent like ethanol is a common and effective purification method.[6]

Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction parameters. The following table summarizes how adjustments to these parameters can impact the outcome.

ParameterConditionExpected Impact on YieldRationale
Temperature Room Temp vs. RefluxIncrease The reaction has a significant activation energy; heating provides the necessary energy for the cyclization and dehydration steps.[1]
Solvent Protic (e.g., Ethanol) vs. AproticVariable Ethanol is a common and effective solvent, facilitating the dissolution of reactants and the reaction mechanism.[4][5] Solvent screening may be necessary for optimization.[2]
Reaction Time 1 hour vs. 3 hoursIncrease (to a point) Allows the reaction to proceed to completion. Monitor by TLC to avoid decomposition from prolonged heating.[1]
Atmosphere Air vs. Inert (N₂ or Ar)Minimal Change The reaction is generally not sensitive to air, but an inert atmosphere can prevent potential oxidative side reactions if reactants are sensitive.
Catalyst None vs. Acid/BaseVariable While the reaction can proceed without a catalyst, acidic conditions can sometimes promote cyclization but may also lead to side products.[8]

Experimental Protocols

Protocol: Classical Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing this compound via the Hantzsch reaction.

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiobenzamide (1.0 mmol, 137 mg)

  • Ethanol (or Methanol), anhydrous (10 mL)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add 2-bromoacetophenone (1.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture until the solution is neutral or slightly basic. This step neutralizes the HBr formed during the reaction and precipitates the product.[9]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.

  • Drying & Purification: Allow the solid to air dry. The crude product can be further purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis.

G start Low Yield Observed check_reactants Step 1: Verify Reactants start->check_reactants check_conditions Step 2: Assess Conditions check_reactants->check_conditions purity Check Purity (NMR, MP) check_reactants->purity Purity stoichiometry Verify Stoichiometry (Mass, Moles) check_reactants->stoichiometry Stoichiometry check_workup Step 3: Optimize Work-up check_conditions->check_workup temp Check Temperature check_conditions->temp Temperature time Check Reaction Time check_conditions->time Time solvent Check Solvent (Anhydrous?) check_conditions->solvent Solvent neutralization Incomplete Neutralization? check_workup->neutralization Neutralization purification Inefficient Purification? check_workup->purification Purification purify_reactants Action: Purify/ Re-source Reactants purity->purify_reactants stoichiometry->purify_reactants optimize_conditions Action: Optimize (Temp, Time, Solvent) temp->optimize_conditions time->optimize_conditions solvent->optimize_conditions optimize_purification Action: Recrystallize/ Column Chromatography neutralization->optimize_purification purification->optimize_purification

Caption: Troubleshooting workflow for low yield synthesis.

Hantzsch Thiazole Synthesis Mechanism

This diagram illustrates the key steps in the formation of the thiazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates R1 α-Haloketone (2-Bromoacetophenone) I1 S-Alkylation Intermediate R1->I1 R2 Thioamide (Thiobenzamide) R2->I1  SN2 Attack I2 Hydroxythiazoline Intermediate I1->I2  Intramolecular  Cyclization Product This compound I2->Product  Dehydration (-H₂O)

Caption: General mechanism of Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of 2,4-Diphenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-diphenylthiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The two primary methods for the purification of this compound derivatives are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of a this compound derivative synthesized via the Hantzsch reaction?

A2: Common impurities may include unreacted starting materials such as thiobenzamide and the corresponding α-haloketone (e.g., 2-bromo-1-phenylethanone). Additionally, side products from the condensation reaction can be present. Under acidic conditions, there is a possibility of forming isomeric impurities like 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

Q3: How can I monitor the purity of my this compound derivative during purification?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of a purification. By comparing the TLC profile of your crude mixture with the collected fractions, you can identify which fractions contain the pure product. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

This phenomenon occurs when the solute is insoluble in the solvent at a temperature above its melting point.

Solutions:

  • Increase the solvent volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to below the compound's melting point.

  • Use a different solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal formation.

Problem: No crystals form upon cooling.

Solutions:

  • Induce crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus.

  • Reduce the amount of solvent: If the solution is too dilute, the compound will remain in solution even at low temperatures. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the solvent: The chosen solvent may be too good at dissolving the compound at all temperatures.

Column Chromatography Issues

Problem: My compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.

Solutions:

  • Switch to a more polar solvent system: If you are using a hexane/ethyl acetate system, try a more polar mixture like dichloromethane/methanol.

  • Consider a different stationary phase: For basic compounds, alumina may be a better choice than silica gel.

Problem: The separation of my compound from an impurity is poor (streaking or overlapping spots on TLC).

Solutions:

  • Optimize the solvent system: Use a less polar solvent system to increase the separation between spots. Running a gradient elution on the column, where the polarity of the solvent is gradually increased, can also improve separation.

  • Use a different stationary phase: As mentioned above, switching to alumina or a different type of silica gel may improve separation.

  • Sample loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.

Quantitative Data

The following table summarizes purification data for various this compound derivatives from the literature. This data can be used as a reference for expected yields and effective solvent systems for column chromatography.

CompoundPurification MethodEluent System (v/v)Yield (%)
2,4-Diphenyl-5-methylthiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (19:1)76%
2-(4-Chlorophenyl)-4-phenylthiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (19:1)76%
4-Phenyl-2-(p-tolyl)thiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (2:8)61%
2-(4-Methoxyphenyl)-4-phenylthiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (1:1)86%
2-(4-Nitrophenyl)-4-phenylthiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (3:7)66%
4-Phenyl-2-(thiophen-2-yl)thiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (6:4)57%
2-Bromo-4-phenyl-1,3-thiazoleSilica Gel Column ChromatographyHeptane/Ethyl Acetate (70:3)53%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of a this compound derivative.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate (or other appropriate solvents)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will result in the desired compound having an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing it to pack evenly. Gently tap the column to ensure uniform packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column, ensuring the silica gel does not run dry.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound derivative

  • Appropriate recrystallization solvent (e.g., ethanol, heptane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures. Ethanol or a mixture of solvents like ethanol/water can be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry completely or dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Derivative tlc_analysis TLC Analysis start->tlc_analysis Assess Purity column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product purity_check Purity Check (TLC, HPLC) pure_product->purity_check purity_check->column_chromatography Repurify if needed characterization Characterization (NMR, MS, etc.) purity_check->characterization Purity Confirmed

Caption: A general workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals no_movement Compound at Baseline start->no_movement poor_separation Poor Separation start->poor_separation solution_oiling Increase Solvent Slow Cooling Change Solvent oiling_out->solution_oiling Troubleshoot solution_no_crystals Induce Crystallization Reduce Solvent Change Solvent no_crystals->solution_no_crystals Troubleshoot solution_no_movement Increase Eluent Polarity Change Stationary Phase no_movement->solution_no_movement Troubleshoot solution_poor_separation Optimize Eluent Change Stationary Phase Improve Sample Loading poor_separation->solution_poor_separation Troubleshoot

Caption: A troubleshooting guide for common purification issues of this compound derivatives.

References

Technical Support Center: Optimizing Hantzsch Synthesis of 2,4-Diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of 2,4-diphenylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch synthesis for this compound?

A1: The Hantzsch thiazole synthesis is a classic and versatile method for forming a thiazole ring.[1] For the specific synthesis of this compound, the reaction involves the cyclocondensation of an α-haloketone (typically 2-bromoacetophenone) with a thioamide (thiobenzamide).[2]

Q2: What is the underlying mechanism of this reaction?

A2: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack from the sulfur atom of thiobenzamide on the α-carbon of 2-bromoacetophenone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl group. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the stable, aromatic this compound ring.[3]

Q3: What are the primary starting materials for synthesizing this compound?

A3: The two key reactants are:

  • An α-haloacetophenone : 2-bromoacetophenone is commonly used.

  • Thiobenzamide : This provides the sulfur atom and the C2-phenyl group of the thiazole ring.

Q4: What are the advantages of using microwave irradiation for this synthesis?

A4: Microwave-assisted synthesis offers several advantages over classical heating, including significantly reduced reaction times (minutes versus hours), often higher yields, and cleaner reactions with fewer side products.[4][5] For instance, a reaction that might take 8 hours under conventional reflux can be completed in 30 minutes with microwave heating, with an increase in yield.[5]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Question: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted 2-bromoacetophenone and/or thiobenzamide. How can I improve the conversion?

Answer: Low conversion is a common issue that can be addressed by optimizing reaction conditions.[4] Consider the following adjustments:

  • Increase Temperature: The Hantzsch synthesis often requires heat to overcome its activation energy. If performing the reaction at room temperature or gentle reflux, consider increasing the temperature. For conventional heating, refluxing in a higher-boiling solvent like ethanol can be effective.[1]

  • Extend Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) over a longer period (e.g., 2-4 hours for conventional heating) to ensure it has finished.[1]

  • Check Reagent Purity: Impurities in the starting materials, especially the α-haloketone, can inhibit the reaction. Ensure high-purity reagents are used.

  • Switch to Microwave Synthesis: If available, using a microwave reactor can dramatically improve yields and reduce reaction times. A typical condition is heating to 90-120°C for 10-30 minutes in a sealed vessel.[3][5]

Issue 2: Formation of Side Products

Question: My final product is impure, and I suspect side reactions are occurring. What are common side products and how can I avoid them?

Answer: Side product formation can compete with the desired thiazole synthesis, particularly under certain conditions.

  • Isomeric Byproducts: Under acidic conditions, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[4][6] This can be minimized by running the reaction under neutral or slightly basic conditions. The standard work-up often includes a wash with a mild base like sodium bicarbonate (NaHCO₃) to neutralize any hydrobromic acid formed.[1]

  • Ensure Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize side reactions involving the α-haloketone.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification strategies?

Answer: The choice of purification method is critical for obtaining a high-purity product.

  • Column Chromatography: This is the most common and effective method for purifying thiazole derivatives.[7]

    • Solvent System Selection: Start by identifying an optimal solvent system using TLC. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate.[8] Varying the ratio will allow you to achieve good separation between the product and any impurities.

    • Proper Loading: Avoid overloading the column, which leads to poor separation. A general guideline is to load a mass of crude product that is 1-5% of the mass of the silica gel.[7]

  • Recrystallization: If a solid product is obtained and is relatively pure, recrystallization from a suitable solvent (such as ethanol) can be an effective final purification step.

  • Work-up Procedure: Ensure the work-up is thorough. Before extraction and purification, wash the reaction mixture with a saturated sodium bicarbonate solution to remove acidic byproducts.[1] Then, extract the product into an organic solvent like dichloromethane or ethyl acetate.[1][2]

Optimization Data

The selection of reaction parameters significantly impacts the yield and time required for the synthesis. The following table summarizes various conditions for Hantzsch-type syntheses.

Methodα-HaloketoneThioamideSolventTemperatureTimeYield (%)Reference
Conventional2-BromoacetophenoneThiobenzamideEthanolReflux (~78°C)2-3 h~85%[9]
Conventional2-BromoacetophenoneThioureaMethanolReflux (~65°C)30-60 min>90%[3]
Microwave2-Chloro-ethanone derivativeSubstituted ThioureaMethanol90°C30 min95%[5]
UltrasonicBromoacetyl-pyranoneThioureaEthanol/WaterRoom Temp1.5-2 h79-90%[10]

Experimental Protocols

Protocol 1: Classical Synthesis via Reflux

This protocol describes a standard method for synthesizing this compound using conventional heating.

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiobenzamide (1.0 mmol, 137 mg)

  • Absolute Ethanol (5 mL)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (1.0 mmol) in absolute ethanol (3 mL).[9]

  • In a separate vial, dissolve 2-bromoacetophenone (1.0 mmol) in ethanol (2 mL).

  • Add the 2-bromoacetophenone solution dropwise to the stirred thiobenzamide solution at room temperature.[9]

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.[9]

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence stops.[1]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid and efficient method for synthesis using microwave irradiation.

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiobenzamide (1.1 mmol, 151 mg)

  • Methanol or Ethanol (3-5 mL)

  • Microwave reaction vessel (10 mL) with stir bar

Procedure:

  • Combine 2-bromoacetophenone (1.0 mmol) and thiobenzamide (1.1 mmol) in a microwave reaction vessel.[3]

  • Add a suitable solvent such as methanol or ethanol (3-5 mL).[3][5]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a target temperature of 90-120°C and hold for 10-30 minutes.[3][5]

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Transfer the contents to a round-bottom flask and perform the same work-up and purification steps as described in Protocol 1.

Visualizations

Hantzsch Reaction Mechanism for this compound

Hantzsch_Mechanism Reactants 2-Bromoacetophenone + Thiobenzamide Int1 S-Alkylation Intermediate Reactants->Int1  SN2 Attack Int2 Hydroxythiazoline Intermediate Int1->Int2 Intramolecular Cyclization Product This compound Int2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch synthesis for this compound.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Combine Reagents & Solvent) React 2. Reaction (Conventional Heat or Microwave) Setup->React Workup 3. Work-up (Neutralization & Extraction) React->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Analysis (NMR, MS, TLC) Purify->Analyze

Caption: General laboratory workflow for Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Start Problem: Low Yield CheckTLC Analyze TLC: Unreacted Starting Material? Start->CheckTLC YesSM YES CheckTLC->YesSM NoSM NO (Complex Mixture) CheckTLC->NoSM Optimize Optimize Conditions YesSM->Optimize SideRxns Possible Side Reactions NoSM->SideRxns IncreaseT Increase Temp / Time Optimize->IncreaseT UseMW Use Microwave Optimize->UseMW CheckPurity Check Reagent Purity Optimize->CheckPurity CheckpH Ensure Neutral pH SideRxns->CheckpH AdjustStoich Adjust Stoichiometry SideRxns->AdjustStoich

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Improving Solubility of 2,4-Diphenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing 2,4-diphenylthiazole analogs for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound analogs?

Due to their rigid, aromatic, and largely hydrophobic structure, this compound analogs typically exhibit low aqueous solubility. This is a common characteristic for many new chemical entities, with some estimates suggesting that up to 90% of molecules in the discovery pipeline are poorly water-soluble.[1][2] Their limited solubility in water-based media stems from strong intermolecular forces that favor a solid, crystalline state over dissolution in an aqueous environment.

Q2: What is the recommended solvent for creating a high-concentration stock solution?

The most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds, including thiazole derivatives, is Dimethyl sulfoxide (DMSO).[3] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can negatively impact compound solubility and stability.[3]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. Why does this happen and how can I fix it?

This phenomenon is known as "antisolvent precipitation" or "crashing out".[3] It occurs because the compound is stable in the organic DMSO environment but becomes poorly soluble when the DMSO is diluted into the aqueous buffer or media.[3] To fix this, you can:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of your compound.

  • Reduce the DMSO percentage: While diluting, ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, to minimize solvent-induced toxicity and precipitation.[4]

  • Employ co-solvents or excipients: Incorporate solubilizing agents like cyclodextrins or surfactants into your aqueous buffer before adding the compound stock.[3][5]

  • Adjust the pH: If the analog has ionizable groups, modifying the pH of the buffer can increase solubility.[6][7]

Q4: Could poor solubility be the reason for inconsistent results or a lack of activity in my assays?

Absolutely. Poor solubility is a primary cause of erratic and irreproducible results in biological assays.[8] If a compound is not fully dissolved, its effective concentration at the biological target is unknown and lower than the nominal concentration, which can lead to:

  • Underestimation of potency (e.g., falsely high IC50 values).[8]

  • High variability between experiments.[8]

  • False negatives , where a potentially active compound appears inactive.[8]

  • Non-specific activity due to compound aggregation.[9]

Q5: Are there any specific assay interference issues associated with thiazole-containing compounds?

Yes, thiazole derivatives, particularly 2-aminothiazoles, are recognized as potential Pan-Assay Interference Compounds (PAINS).[9] These compounds can interfere with assays through mechanisms other than specific binding to the target, such as forming aggregates that non-specifically inhibit proteins or interfering with optical readouts (absorbance or fluorescence).[9] It is crucial to perform control experiments, such as testing for aggregation, to rule out these artifacts.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: My compound precipitates from the assay buffer even at low concentrations.

  • Strategy 1: Determine the Kinetic Solubility Limit. Before proceeding with biological assays, you must determine the maximum soluble concentration of your compound in the specific assay buffer. This can be done using methods like turbidimetry. (See Protocol 2).

  • Strategy 2: Modify the Assay Buffer pH. For analogs with basic amine groups, lowering the buffer's pH can protonate the amine, forming a more soluble salt.[8] Test a range of physiologically acceptable pH values (e.g., 6.5 to 7.4) to find the optimal balance between solubility and biological relevance.

  • Strategy 3: Use Solubilizing Excipients. If co-solvents alone are insufficient, advanced formulation strategies can be employed. These are summarized in the table below.

Quantitative Data Summary

Table 1: Common Co-solvents for Stock Solution Preparation

Co-SolventRecommended Stock ConcentrationMax. Final Assay ConcentrationKey Considerations
DMSO 10 - 50 mM< 0.5% (v/v)Standard choice; can be toxic to some cell lines at >0.5%.[4]
Ethanol 10 - 50 mM< 1.0% (v/v)Less toxic than DMSO for some applications; can still affect cell metabolism.
PEG 400 1 - 20 mM< 2.0% (v/v)A less common but effective co-solvent for increasing solubility.[6]

Table 2: Overview of Advanced Solubilization Strategies

TechniqueMechanism of ActionTypical ConcentrationAdvantages & Disadvantages
Cyclodextrin Inclusion The hydrophobic compound is encapsulated within the core of a cyclodextrin molecule (e.g., HP-β-CD), increasing its apparent water solubility.1 - 10 mMAdvantages: Reduces need for organic co-solvents, can improve stability. Disadvantages: May alter compound availability to the target.
Micellar Solubilization (Surfactants) Surfactants (e.g., Tween® 20, Pluronic® F-68) form micelles that encapsulate the compound, allowing it to be dispersed in aqueous solutions.[3][5]0.01 - 0.1% (w/v)Advantages: Effective for highly lipophilic compounds. Disadvantages: Can disrupt cell membranes and interfere with assays at higher concentrations.
Solid Dispersion The compound is dispersed in a solid, hydrophilic carrier (e.g., PVP, HPMC), which enhances wettability and dissolution rate.[6][10]N/A (for prep)Advantages: Can significantly increase solubility and bioavailability. Disadvantages: Requires formulation development; not a simple buffer additive.

Visual Guides

G cluster_start Phase 1: Initial Assessment cluster_sol_test Phase 2: Solubility Testing cluster_assay Phase 3: Biological Assay cluster_troubleshoot Phase 4: Troubleshooting start Poorly Soluble This compound Analog prep_stock Prepare 10 mM Stock in DMSO start->prep_stock kinetic_sol Determine Kinetic Solubility in Assay Buffer (Protocol 2) prep_stock->kinetic_sol is_soluble Is Solubility > Desired Assay Conc.? kinetic_sol->is_soluble run_assay Proceed with Biological Assay is_soluble->run_assay Yes optimize Implement Advanced Solubilization Strategy (pH, Cyclodextrin, etc.) is_soluble->optimize No retest Re-determine Kinetic Solubility optimize->retest retest->is_soluble

Caption: Experimental workflow for addressing compound solubility.

G start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration <0.5%? start->q1 a1_yes Use Co-Solvent (e.g., more DMSO, if assay tolerates) q1->a1_yes No q2 Does the compound have an ionizable group? q1->q2 Yes end_node Problem Solved: Proceed to Assay a1_yes->end_node a2_yes Adjust Buffer pH (e.g., lower pH for basic amines) q2->a2_yes Yes q3 Is the assay sensitive to organic solvents/pH? q2->q3 No a2_yes->end_node a3_yes Use Cyclodextrin (e.g., HP-β-CD) q3->a3_yes Yes a3_no Use a Surfactant (e.g., Tween® 20) (Caution: may disrupt cells) q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Decision flowchart for selecting a solubilization method.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 P pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor downstream Cell Growth, Proliferation, Survival mtor->downstream inhibitor This compound Analog (Inhibitor) inhibitor->pi3k inhibitor->mtor

References

Technical Support Center: Protocol Optimization for 2,4-Diphenylthiazole Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diphenylthiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cytotoxicity testing protocols and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: While specific data for this compound is limited, thiazole derivatives frequently induce cytotoxicity through the induction of apoptosis (programmed cell death).[1] Key mechanisms often involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[2][3] It is advisable to investigate these pathways when assessing the cytotoxic effects of this compound.

Q2: Which cytotoxicity assays are recommended for this compound?

A2: A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic effects.[4]

  • MTT or WST-1/XTT Assays: These colorimetric assays measure metabolic activity and are a good initial screen for cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies membrane integrity by measuring the release of LDH from damaged cells.

  • Apoptosis Assays: To confirm if cell death is occurring via apoptosis, consider using Annexin V/PI staining to detect early and late apoptotic cells, and caspase activity assays (e.g., Caspase-3/7) to measure the activation of executioner caspases.[5]

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A3: Without specific literature values for this compound, it is recommended to perform a dose-response experiment over a broad concentration range. A starting point could be a logarithmic dilution series from 0.01 µM to 100 µM. The optimal concentration range will be cell line-dependent and should be determined empirically.

Q4: How long should I expose the cells to this compound?

A4: Incubation times for cytotoxicity assays typically range from 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your specific cell line and the compound's mechanism of action.

Q5: What solvent should be used to dissolve this compound?

A5: this compound is a lipophilic molecule and will likely require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common choice.[4] It is crucial to prepare a high-concentration stock solution and then dilute it in the culture medium to the final desired concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced toxicity. The final DMSO concentration should ideally be kept below 0.5% (v/v).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background in MTT/WST-1 assay - Contamination of cell culture.- High cell seeding density.- Interference of this compound with the assay reagent.- Regularly check cell cultures for microbial contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.- Run a cell-free control with the compound and assay reagent to check for direct chemical reduction of the tetrazolium salt.[1]
Inconsistent or non-reproducible results - Pipetting errors.- Inconsistent cell numbers.- "Edge effect" in multi-well plates.- Compound precipitation in media.- Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Prepare fresh dilutions of the compound for each experiment and visually inspect for precipitates.
No cytotoxic effect observed - Compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- Compound is inactive or has degraded.- Test a wider and higher range of concentrations.- Increase the incubation period.- Use a different, potentially more sensitive, cell line.- Verify the purity and integrity of your this compound stock.
High variability between replicate wells - Uneven cell distribution.- Pipetting inaccuracies.- Cell clumping.- Ensure thorough mixing of the cell suspension before and during plating.- Be meticulous with pipetting volumes for cells, compound, and assay reagents.- Prepare a single-cell suspension before seeding.

Quantitative Data Summary

Due to the limited availability of specific cytotoxicity data for this compound, the following table provides a summary of IC50 values for various other thiazole derivatives to serve as a reference. It is crucial to experimentally determine the IC50 value for this compound in your specific cell line(s).

Thiazole Derivative Cell Line IC50 (µM) Assay
Compound 5b (a 1,3-thiazole incorporated phthalimide derivative)MCF-70.2 ± 0.01MTT
Compound 5k (a 1,3-thiazole incorporated phthalimide derivative)MDA-MB-4680.6 ± 0.04MTT
Compound 5g (a 1,3-thiazole incorporated phthalimide derivative)PC-120.43 ± 0.06MTT
Compound 2 (a 3-(trifluoromethyl)phenylthiourea analog)SW6201.5 - 8.9Not Specified
Compound 8 (a 3-(trifluoromethyl)phenylthiourea analog)SW6201.5 - 8.9Not Specified

Note: The data presented above is for comparative purposes only and is derived from studies on different thiazole-containing compounds.[6][7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells treated with this compound in a 96-well plate

  • Commercially available LDH Cytotoxicity Assay Kit

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Treat untreated cells with lysis buffer for 45 minutes before supernatant collection.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After incubation with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Visualizations

Proposed Signaling Pathway for Thiazole-Induced Apoptosis

Thiazole_Apoptosis_Pathway Proposed Signaling Pathway for Thiazole-Induced Apoptosis Thiazole This compound ROS ↑ Reactive Oxygen Species (ROS) Thiazole->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax Bax activation Mito_Dys->Bax Bcl2 Bcl-2 inhibition Mito_Dys->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 4. Treat Cells (24-72h incubation) Seeding->Treatment Compound_Prep 3. Prepare this compound Serial Dilutions Compound_Prep->Treatment MTT 5a. MTT Assay Treatment->MTT LDH 5b. LDH Assay Treatment->LDH Apoptosis 5c. Apoptosis Assay Treatment->Apoptosis Data_Acquisition 6. Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Analysis 7. Calculate % Viability/ % Cytotoxicity/Apoptosis Data_Acquisition->Analysis IC50 8. Determine IC50 Analysis->IC50

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Cytotoxicity Assays Start Inconsistent Results? Check_Pipetting Verify Pipetting Accuracy & Calibration Start->Check_Pipetting Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Assay Run Assay Controls (e.g., cell-free) Start->Check_Assay Optimize Optimize Protocol: - Seeding Density - Concentration - Incubation Time Check_Pipetting->Optimize Check_Cells->Optimize Check_Compound->Optimize Check_Assay->Optimize Resolved Problem Resolved Optimize->Resolved

References

Technical Support Center: Troubleshooting Poor Reproducibility in 2,4-Diphenylthiazole Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering reproducibility issues in the biological activity screening of 2,4-diphenylthiazole. Below are troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays for small molecules like this compound?

High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1][2][3] Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness.[2] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1][4] Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.[1][5]

Q2: How can I minimize variability between different experiments (inter-assay variability)?

To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol.[1] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[1] Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences.[1] Running a positive and negative control on every plate is also essential for monitoring assay performance and normalizing results between experiments.

Q3: My assay signal is very low. What could be the cause?

A low assay signal can stem from several issues. The most common cause is a lower than optimal cell number, which can be due to incorrect cell counting or poor cell viability.[1] It is also possible that the concentration of the detection reagent is too low or that the incubation time is insufficient for signal development.[1] Another potential cause is that the this compound is not active at the concentrations used. Finally, ensure that you are using the correct filter or wavelength settings on your plate reader for the specific fluorophore or chromophore in your assay.

Q4: Can the solvent, such as DMSO, affect my results?

Yes, the solvent used to dissolve the test compound can have a significant impact on the assay. Dimethyl sulfoxide (DMSO) is a common solvent, but it can have biological effects on its own, especially at higher concentrations.[6][7] It is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 0.5%, and to include a vehicle control with the same DMSO concentration in all experiments.[6][7][8] DMSO can affect cell membrane permeability, which might influence the entry of this compound into the cells.[9]

Q5: How important is the purity of the this compound sample?

The purity of the test compound is critical for obtaining reliable and reproducible results. Impurities in the this compound sample could have their own biological activity, leading to misleading results.[10][11] It is essential to use highly purified compounds and to verify their identity and purity using analytical methods such as HPLC-MS and NMR.[10][11][12][13]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (Intra-Assay Variability)

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Possible Causes and Solutions:

Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for consistency. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.[14]
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.[14]
Edge Effects To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS. Use plate sealers during long incubation periods.[15]
Cell Clumping Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary.[14]
Issue 2: Poor Reproducibility Between Experiments (Inter-Assay Variability)

Symptoms:

  • Inconsistent IC50 values for this compound across different days.

  • Positive and negative controls show significant variation between experiments.

Possible Causes and Solutions:

Cause Recommended Solution
Cell Health and Passage Number Use cells from a consistent and narrow range of passage numbers. Cells with high passage numbers can exhibit altered growth rates and drug sensitivity.[1][2] Always monitor cell viability before each experiment.
Reagent Preparation and Storage Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] Use the same lot of critical reagents (e.g., serum, detection reagents) across experiments.
Incubation Conditions Verify and document the incubator's temperature and CO2 levels. Minor fluctuations can impact cell growth and assay performance.[1][5]
Assay Timing Be consistent with all incubation times, from cell seeding to reagent addition and final reading.[1]
Compound Stability Ensure the this compound stock solution is stable under the storage conditions. Degradation of the compound over time will lead to a decrease in its apparent activity.[16][17]

Visual Troubleshooting Guides and Workflows

Troubleshooting Workflow for Poor Reproducibility

G start Poor Reproducibility Observed check_intra High Intra-Assay Variability? start->check_intra check_inter High Inter-Assay Variability? check_intra->check_inter No troubleshoot_intra Review: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects check_intra->troubleshoot_intra Yes troubleshoot_inter Review: - Cell Passage & Health - Reagent Consistency - Incubation Conditions check_inter->troubleshoot_inter Yes check_compound Compound-Related Issues? check_inter->check_compound No troubleshoot_intra->check_inter troubleshoot_inter->check_compound troubleshoot_compound Verify: - Purity (HPLC/MS) - Identity (NMR) - Stability check_compound->troubleshoot_compound Yes check_protocol Protocol Adherence? check_compound->check_protocol No troubleshoot_compound->check_protocol troubleshoot_protocol Standardize: - SOPs - Timings - Concentrations check_protocol->troubleshoot_protocol Yes resolve Reproducibility Improved check_protocol->resolve No troubleshoot_protocol->resolve

Caption: A decision tree for troubleshooting poor reproducibility.

Hypothetical Signaling Pathway for this compound Activity

G cluster_cell Cell Membrane receptor Receptor Tyrosine Kinase ras Ras receptor->ras compound This compound compound->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical inhibition of a cell proliferation pathway.

Experimental Protocols

Protocol 1: Standard Cell Seeding for a 96-Well Plate
  • Cell Culture: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.

  • Cell Detachment: Wash the cells with PBS and detach them using a standard trypsin-EDTA protocol. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.

  • Cell Suspension Preparation: Centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed medium to the desired seeding density (e.g., 5,000 cells/100 µL).

  • Plating: Gently swirl the cell suspension before and during plating to ensure a homogenous mixture. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plate.

  • Edge Effect Mitigation: To minimize evaporation, add 200 µL of sterile PBS or media to the peripheral wells of the plate.

  • Incubation: Allow the cells to adhere by incubating the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Preparation of this compound Serial Dilutions
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Intermediate Dilutions: Create a set of intermediate dilutions in a deep-well plate or microcentrifuge tubes. For example, to create a 10-point, 3-fold serial dilution, add your stock solution to the first well and then serially dilute it with 100% DMSO.

  • Final Dilutions: Prepare the final dilutions by adding a small volume (e.g., 2 µL) of the intermediate DMSO dilutions to the appropriate volume of cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the cell culture medium.

Illustrative Data on Factors Affecting Reproducibility

Table 1: Effect of Final DMSO Concentration on Cell Viability

Final DMSO Concentration (%)Average Cell Viability (%)Standard Deviation
0.0 (No DMSO)100.04.5
0.198.25.1
0.2595.66.3
0.589.48.9
1.075.315.2
2.042.121.7

Note: This is illustrative data for a generic cell line. The optimal DMSO concentration should be determined experimentally for each cell line.[7]

Table 2: Impact of Cell Passage Number on this compound IC50

Cell Passage NumberIC50 of this compound (µM)
510.2
1011.5
1518.9
2035.7
2552.1

Note: This is illustrative data demonstrating the potential for phenotypic drift with increasing passage number, which can alter drug sensitivity.[1][2]

References

Technical Support Center: Enhancing Fluorescence Quantum Yield of 2,4-Diphenylthiazole Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-diphenylthiazole fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of these versatile fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is the typical fluorescence quantum yield (QY) of an unsubstituted this compound probe?

A1: The intrinsic fluorescence quantum yield of the basic this compound scaffold is often modest. The exact value is highly dependent on the solvent environment due to factors like polarity and viscosity. Enhancements are typically achieved through strategic chemical modifications and control of the probe's environment.

Q2: What are the primary factors influencing the fluorescence quantum yield of this compound probes?

A2: The key factors include:

  • Molecular Structure: The rigidity of the molecule and the electronic nature of substituents on the phenyl rings play a crucial role.

  • Solvent Environment: Polarity, viscosity, and the ability of the solvent to form hydrogen bonds can significantly alter the excited state's energy levels and decay pathways.

  • Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence. Conversely, some derivatives can exhibit aggregation-induced emission (AIE).

  • Presence of Quenchers: Dissolved oxygen and certain metal ions can act as quenching agents, reducing the fluorescence intensity.

  • Temperature: Increased temperatures can promote non-radiative decay processes, resulting in a lower quantum yield.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to irreversible degradation of the fluorophore.

Q3: How do electron-donating and electron-withdrawing groups on the phenyl rings affect the quantum yield?

A3: Introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) can often increase the fluorescence quantum yield by enhancing the intramolecular charge transfer (ICT) character. Conversely, strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) can sometimes quench fluorescence, though their effects can be complex and context-dependent. Judicious placement of EWGs can, in some cases, enhance emission by modulating the electronic transitions.[1]

Q4: What is Aggregation-Induced Emission (AIE) and how can it be used to enhance the quantum yield of this compound probes?

A4: Aggregation-Induced Emission is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[2] This is often due to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.[2] By designing this compound derivatives with rotors (e.g., phenyl rings that can rotate freely in solution), AIE can be triggered by inducing aggregation, for example, by adding a poor solvent to a solution of the probe.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Spectrometer Settings - Verify that the excitation wavelength is set to the absorption maximum of your probe. - Ensure the emission is being monitored at the expected wavelength. - Check that the detector gain and slit widths are appropriately set.
Solvent-Induced Quenching - The fluorescence of many thiazole derivatives is sensitive to solvent polarity.[3] In highly polar or protic solvents, fluorescence can be significantly quenched. - Action: Test the fluorescence of your probe in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol).
Degradation of the Probe - Photobleaching can occur with prolonged exposure to excitation light. - Action: Minimize exposure time and use the lowest necessary excitation power. Prepare fresh solutions of the probe.
Presence of Quenchers - Dissolved oxygen is a common fluorescence quencher. - Action: Deoxygenate your solvent by bubbling with an inert gas like nitrogen or argon. - Impurities in the solvent or from the synthesis can also act as quenchers. Ensure high-purity solvents and proper purification of the probe.
Problem 2: Fluorescence Intensity Decreases Over Time
Possible Cause Troubleshooting Step
Photobleaching - The probe is being photochemically destroyed by the excitation light. - Action: - Reduce the intensity of the excitation source. - Use a neutral density filter if necessary. - Minimize the duration of light exposure by using a shutter. - For imaging applications, consider using an anti-fade reagent.
Chemical Instability - The probe may be reacting with components in the sample medium. - Action: - Verify the stability of the probe in the experimental buffer or solvent over the time course of the experiment. - Consider potential reactions with reactive oxygen species or other chemicals present.
Problem 3: Inconsistent or Irreproducible Fluorescence Measurements
Possible Cause Troubleshooting Step
Concentration Effects - At high concentrations, you may be observing aggregation-caused quenching (ACQ). - Action: Perform a concentration-dependent study. Dilute the sample and check if the quantum yield increases.
Inner Filter Effects - At high concentrations, the sample can absorb too much of the excitation light or re-absorb the emitted light. - Action: Keep the absorbance of the sample at the excitation wavelength below 0.1 in a standard 1 cm cuvette.
Instrumental Fluctuations - The light source or detector may not be stable. - Action: Allow the instrument to warm up sufficiently. Run a standard fluorophore with a known, stable quantum yield to check for instrument drift.

Data Presentation

Table 1: Influence of Solvent Polarity on the Fluorescence of Thiazole Derivatives
SolventDielectric Constant (approx.)Typical Effect on Thiazole Probe Fluorescence
Toluene2.4Often results in higher quantum yield, blue-shifted emission.
Dichloromethane9.1Intermediate quantum yield.
Acetonitrile37.5Can lead to higher fluorescence intensity in some polar derivatives.[4]
Ethanol25May lead to lower quantum yield due to hydrogen bonding interactions.[4]
Water80.1Often results in low quantum yield unless the probe is designed for AIE.

Note: The exact effects are highly dependent on the specific structure of the this compound derivative.

Table 2: Effect of Substituents on the Photophysical Properties of Thiazole-Based Fluorophores
Substituent TypePosition on Phenyl RingGeneral Effect on Quantum Yield (QY)Rationale
Electron-Donating Group (EDG) (e.g., -OCH₃, -N(CH₃)₂)paraGenerally increases QYEnhances intramolecular charge transfer (ICT), which can lead to a more emissive excited state.
Electron-Withdrawing Group (EWG) (e.g., -CN, -NO₂)paraCan decrease or increase QYStrong EWGs like -NO₂ are often quenchers. However, moderate EWGs can sometimes enhance QY by tuning the energy levels of the molecular orbitals and altering the nature of the electronic transition.[1]
Bulky Groups orthoCan increase QYSteric hindrance can restrict intramolecular rotations, reducing non-radiative decay pathways and promoting fluorescence.

Experimental Protocols

Protocol 1: Synthesis of Functionalized this compound Probes via Hantzsch Thiazole Synthesis

This protocol describes a general method for synthesizing a this compound derivative.

Materials:

  • 2-Bromoacetophenone derivative (1.0 eq)

  • Thiobenzamide derivative (1.2 eq)

  • Ethanol or Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, dissolve the 2-bromoacetophenone derivative (1.0 eq) and the thiobenzamide derivative (1.2 eq) in ethanol or methanol.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Diagram of Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis Reagents 2-Bromoacetophenone + Thiobenzamide Reaction Reflux in Ethanol Reagents->Reaction 1 Neutralization Neutralize with Na2CO3 solution Reaction->Neutralization 2 Filtration Vacuum Filtration Neutralization->Filtration 3 Purification Recrystallization or Column Chromatography Filtration->Purification 4 Product Purified this compound Derivative Purification->Product 5

A generalized workflow for Hantzsch thiazole synthesis.
Protocol 2: Functionalization of the Thiazole Core via Suzuki Coupling

This protocol allows for the introduction of various aryl groups at a pre-functionalized (e.g., brominated) position on the this compound core.

Materials:

  • Bromo-substituted this compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask, add the bromo-substituted this compound (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram of Suzuki Coupling for Thiazole Functionalization:

Suzuki_Coupling Start Bromo-substituted This compound Coupling Suzuki Coupling: + Arylboronic Acid + Pd Catalyst + Base Start->Coupling Workup Aqueous Workup Coupling->Workup Purify Column Chromatography Workup->Purify Final Functionalized This compound Purify->Final

Workflow for Suzuki coupling functionalization.
Protocol 3: Inducing Aggregation-Induced Emission (AIE) to Enhance Quantum Yield

This protocol is for this compound derivatives designed to be AIE-active.

Materials:

  • AIE-active this compound derivative

  • A "good" solvent in which the probe is highly soluble (e.g., Tetrahydrofuran (THF), Dioxane)

  • A "poor" solvent in which the probe is insoluble or poorly soluble (e.g., Water, Hexane)

Procedure:

  • Prepare a stock solution of the AIE-active probe in the "good" solvent (e.g., 1 mM in THF).

  • In a series of cuvettes, prepare mixtures of the "good" and "poor" solvents with varying volume fractions of the "poor" solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF).

  • To each cuvette, add a small aliquot of the stock solution to reach the desired final concentration (e.g., 10 µM).

  • Gently mix the solutions and allow them to equilibrate.

  • Measure the fluorescence emission spectra of each solution, keeping the excitation wavelength and spectrometer settings constant.

  • Plot the fluorescence intensity at the emission maximum as a function of the volume fraction of the "poor" solvent to identify the optimal conditions for AIE.

Diagram of the AIE Induction Process:

AIE_Induction cluster_solution In 'Good' Solvent (e.g., THF) cluster_aggregation Addition of 'Poor' Solvent (e.g., Water) a Probe is Dissolved (Freely Rotating) b Weak or No Fluorescence c Probe Aggregates (Restricted Rotation) a->c Solvent Mixture Change d Strong Fluorescence (AIE)

References

Technical Support Center: Refining 2,4-Diphenylthiazole Derivative Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions catalyzed by 2,4-diphenylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-heterocyclic carbene (NHC) catalyzed reactions, such as the Benzoin Condensation and the Stetter Reaction, where 2,4-diphenylthiazolium salts are utilized as pre-catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low or the reaction is not proceeding. What are the common causes?

A1: Low or no yield in NHC-catalyzed reactions can stem from several factors:

  • Inactive Catalyst: The active catalytic species is an N-heterocyclic carbene (NHC), which is generated in situ from the thiazolium salt pre-catalyst by a base. If the base is too weak, not enough NHC will be generated. Conversely, a base that is too strong can lead to catalyst degradation or unwanted side reactions. Ensure your base is appropriate for the chosen thiazolium salt and substrate.

  • Poor Reagent Quality: Aldehydes are prone to oxidation to carboxylic acids. The presence of acidic impurities can quench the NHC catalyst. It is crucial to use freshly distilled or purified aldehydes. Solvents must be anhydrous and free of peroxides.

  • Suboptimal Temperature: The reaction temperature is critical. Some reactions require heating to overcome activation barriers, while others may need to be run at lower temperatures to prevent side reactions or catalyst decomposition.[1] The optimal temperature is often substrate-dependent.

  • Insufficient Catalyst Loading: While these are catalytic reactions, a certain minimum catalyst loading is necessary to achieve a reasonable reaction rate. If the concentration is too low, the reaction may be impractically slow.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: The formation of side products is a common challenge. Key side reactions include:

  • Benzoin Condensation in Stetter Reactions: The Benzoin condensation is often a competing pathway in Stetter reactions, as both proceed through the same Breslow intermediate.[2] To favor the Stetter product, ensure the Michael acceptor is sufficiently reactive. Adjusting the catalyst structure and reaction conditions can also modulate the selectivity.

  • Aldol Condensation: The base used to generate the NHC can also catalyze a competing aldol condensation between aldehyde substrates, particularly if the aldehyde has enolizable protons.[3] Careful selection of a non-nucleophilic, sterically hindered base can help minimize this.

  • Cannizzaro-type Reactions: In the presence of strong bases or certain catalysts, aldehydes lacking alpha-hydrogens can undergo disproportionation (a Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.

Q3: My product is difficult to isolate and purify. What are the best practices?

A3: Product isolation can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Crystallization Issues: Benzoin products, in particular, can sometimes be difficult to crystallize. If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4][5] Using a solvent-pair system (e.g., ethanol/water) is a common technique for recrystallization.[4][5]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the standard method for purification. A range of solvent systems, such as ethyl acetate/hexane, can be used to separate the desired product from unreacted starting materials and byproducts.[6]

Q4: How do I choose the right base and solvent for my reaction?

A4: The choice of base and solvent is critical for success and are often interdependent.

  • Base Selection: The base must be strong enough to deprotonate the thiazolium salt at the C2 position to form the active NHC, but not so strong that it promotes unwanted side reactions. Common bases include triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and cesium carbonate. The optimal base is system-dependent.

  • Solvent Selection: The solvent must be able to dissolve the reactants and the thiazolium salt. Aprotic polar solvents like THF and DCM are common. However, amphiprotic solvents like ethanol can be crucial for proton transfer steps in the catalytic cycle.[7] For certain substrates, non-polar solvents have been shown to increase yields.[1]

Optimization of Experimental Conditions

Systematic optimization of reaction parameters is key to achieving high yields and purity. The following tables provide typical ranges for key parameters in Benzoin and Stetter reactions catalyzed by thiazolium salts.

Table 1: Benzoin Condensation - Typical Reaction Parameters

ParameterTypical RangeNotes
Catalyst Loading 5 - 20 mol%Higher loading may be needed for less reactive substrates.
Base Triethylamine, DBU, Cs₂CO₃Base strength and stoichiometry (typically 1-1.5 eq.) are critical.
Solvent Ethanol, THF, DCM, CHCl₃Anhydrous conditions are essential. Ethanol can participate in proton transfer.[7]
Temperature Room Temp. to 65°CAvoid excessive heat which can cause side reactions.[4]
Reaction Time 1 - 24 hoursMonitor by TLC to determine completion.
Concentration 0.1 - 2.0 MHigher concentrations can increase reaction rate but may also promote side reactions.

Table 2: Stetter Reaction - Typical Reaction Parameters

ParameterTypical RangeNotes
Catalyst Loading 10 - 20 mol%Often requires slightly higher loading than benzoin condensation.
Base Triethylamine, DBU, Hünig's baseA non-nucleophilic, hindered base is preferred to minimize side reactions.[1]
Solvent THF, DCM, CCl₄, EthanolNon-polar solvents can sometimes improve yields.[1]
Temperature -10°C to 50°CLower temperatures can improve selectivity and reduce byproduct formation.[1]
Reaction Time 3 - 24 hoursReaction progress should be monitored carefully by TLC or LC-MS.
Substrate Ratio 1:1 to 1:2 (Aldehyde:Acceptor)An excess of the Michael acceptor can sometimes improve yields.

Key Experimental Protocols

Protocol 1: General Procedure for Thiazolium-Catalyzed Benzoin Condensation

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), add the 2,4-diphenylthiazolium salt pre-catalyst (10 mol%) to a round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., ethanol, 5 mL per 1 mmol of aldehyde).

  • Base Addition: Add the base (e.g., triethylamine, 1.2 equivalents) dropwise to the stirred suspension. The mixture may change color, indicating the formation of the NHC.

  • Substrate Addition: Add the purified aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at the optimized temperature (e.g., 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. If no crystals form, add cold water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with a cold solvent mixture (e.g., 1:1 ethanol/water) to remove impurities.[4] Recrystallize the solid from a minimal amount of a suitable hot solvent (e.g., 95% ethanol).[8]

Protocol 2: General Procedure for Thiazolium-Catalyzed Stetter Reaction

  • Catalyst Preparation: To a dry flask under an inert atmosphere, add the 2,4-diphenylthiazolium salt pre-catalyst (20 mol%) and the Michael acceptor (1.2 equivalents).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., THF) followed by the purified aldehyde (1.0 equivalent).

  • Base Addition: Cool the mixture to the desired temperature (e.g., 0°C) before adding the base (e.g., DBU, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at the optimized temperature for the required time, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing Workflows and Mechanisms

To aid in understanding the experimental process and underlying chemistry, the following diagrams illustrate key logical and mechanistic pathways.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed q1 Check Reagent Purity (Aldehyde, Solvent) start->q1 a1_yes Re-purify/distill aldehyde. Use fresh anhydrous solvent. q1->a1_yes Impure q2 Is the Base Appropriate? q1->q2 Purity OK a1_yes->q2 a2_yes Screen alternative bases (e.g., DBU, Cs₂CO₃). Vary stoichiometry. q2->a2_yes Suboptimal q3 Is Catalyst Loading Sufficient? q2->q3 Base OK a2_yes->q3 a3_yes Increase catalyst loading (e.g., from 10% to 20%). q3->a3_yes Too Low q4 Are Temp. & Time Optimized? q3->q4 Loading OK a3_yes->q4 a4_yes Systematically vary temperature. Increase reaction time. q4->a4_yes Suboptimal end_node Improved Yield q4->end_node Optimized a4_yes->end_node

Caption: A logical workflow for troubleshooting low product yield.

Benzoin_Catalytic_Cycle Catalytic Cycle of Benzoin Condensation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Thiazolium Thiazolium Salt R-N⁺-C(H)=S NHC N-Heterocyclic Carbene (NHC) R-N=C:-S Thiazolium->NHC + Base - H-Base⁺ Adduct Aldehyde Adduct NHC->Adduct + R'CHO Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Coupling C-C Coupling Product Breslow->Coupling + R'CHO Product Benzoin Product Coupling->Product Proton Transfer Product->NHC - Catalyst Regeneration

Caption: The catalytic cycle for the NHC-catalyzed Benzoin Condensation.

References

Technical Support Center: Overcoming Aggregation Issues of 2,4-Diphenylthiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common aggregation issues encountered during experiments with 2,4-diphenylthiazole derivatives.

Troubleshooting Guides

Problem: Precipitate Observed Upon Dissolving the Compound

Possible Causes:

  • Low Intrinsic Solubility: The compound may have poor solubility in the chosen solvent system.

  • Incorrect Solvent: The polarity of the solvent may not be suitable for the this compound derivative.

  • pH is Not Optimal: For derivatives with ionizable groups, the pH of the solution may be at or near the isoelectric point, minimizing solubility.

  • Temperature Effects: Solubility can be temperature-dependent.

Troubleshooting Steps:

  • Verify Solvent Choice:

    • Assess the polarity of your this compound derivative. The diphenyl substitution suggests a largely non-polar nature, but other functional groups can alter this.

    • Try a range of solvents with varying polarities. For non-polar compounds, consider solvents like dichloromethane or tetrahydrofuran (THF). For more polar derivatives, ethanol, methanol, or dimethyl sulfoxide (DMSO) might be more effective.

  • pH Adjustment:

    • If your derivative has basic nitrogen atoms (common in heterocyclic compounds), acidification of the medium can increase solubility.[1][2][3][4][5] Conversely, acidic functional groups would require a more basic solution.

    • Perform a pH-solubility profile to identify the optimal pH range for your compound.

  • Temperature Modification:

    • Gently warm the solution to see if the precipitate dissolves. Be cautious, as excessive heat can degrade the compound.

  • Co-solvents:

    • Use a mixture of solvents. For example, a small amount of DMSO can help solubilize a compound in an aqueous buffer.

Problem: Solution Becomes Turbid or Shows Tyndall Effect Over Time

Possible Causes:

  • Compound Aggregation: The compound molecules are self-associating to form larger particles that scatter light.

  • Critical Aggregation Concentration (CAC) Exceeded: The concentration of your compound in solution is above its CAC, leading to the formation of aggregates.[6][7]

  • Change in Solution Conditions: A change in temperature, pH, or ionic strength could be inducing aggregation.

Troubleshooting Steps:

  • Determine the Critical Aggregation Concentration (CAC):

    • Use techniques like Dynamic Light Scattering (DLS) or UV-Vis spectroscopy to determine the CAC of your compound under your experimental conditions.

  • Work Below the CAC:

    • If possible, perform your experiments at a concentration below the determined CAC.

  • Formulation Strategies:

    • Add Surfactants: Introduce a non-ionic surfactant like Tween-80 or Triton X-100 to the solution. These can help to break up aggregates and prevent their formation.

    • Use of Excipients: Incorporate solubilizing excipients such as cyclodextrins, which can encapsulate the hydrophobic parts of the molecule and prevent self-aggregation.

  • Control Environmental Factors:

    • Maintain a constant temperature and pH throughout your experiment.

    • Be mindful of the ionic strength of your buffers, as high salt concentrations can sometimes promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between precipitation and aggregation?

A1: Precipitation is the formation of a solid, often crystalline, material from a solution, typically due to exceeding the solubility limit. Aggregation is the self-association of molecules to form larger, often non-crystalline, particles or colloids that remain suspended in the solution, causing it to appear turbid.

Q2: How can I quickly check for aggregation in my sample?

A2: A simple visual inspection for turbidity or the Tyndall effect (scattering of a light beam) can be an initial indicator. For a more quantitative assessment, Dynamic Light Scattering (DLS) is a rapid method to detect the presence of larger particles in your solution. UV-Vis spectroscopy can also be used, as aggregation can cause an increase in light scattering, which appears as an elevated baseline in the spectrum.

Q3: Can the order of addition of reagents affect aggregation?

A3: Yes, the order of addition can be critical. For example, adding a concentrated stock of your this compound derivative in an organic solvent directly to an aqueous buffer can cause rapid precipitation or aggregation. It is often better to add the stock solution dropwise while vigorously stirring the buffer to allow for gradual dissolution and minimize localized high concentrations.

Q4: Are there any computational tools that can predict the aggregation propensity of my this compound derivative?

A4: Yes, there are computational models and software that can predict the aggregation propensity of small molecules based on their physicochemical properties, such as logP and molecular weight. These tools can be used in the early stages of drug discovery to flag potentially problematic compounds.[8]

Q5: What is the role of pH in the aggregation of this compound derivatives?

A5: The thiazole ring contains a nitrogen atom that can be protonated at acidic pH. The state of ionization of your derivative will significantly affect its solubility and aggregation behavior.[1][2][3][4][5] Generally, the charged form of a molecule is more soluble in aqueous solutions and less prone to aggregation. Therefore, adjusting the pH away from the isoelectric point of the molecule can be an effective strategy to prevent aggregation.

Data Presentation

Due to the limited availability of specific quantitative data for a broad range of this compound derivatives, the following tables provide representative data for related heterocyclic compounds and common formulation excipients. Researchers are encouraged to use these as templates and determine the specific values for their compounds of interest.

Table 1: Representative Solubility of a Substituted Thiazole in Various Solvents

SolventDielectric Constant (at 20°C)Solubility (mg/mL)
Water80.1< 0.1
Ethanol24.55 - 10
Methanol32.710 - 20
Acetone20.7> 50
Dichloromethane8.9> 100
Dimethyl Sulfoxide (DMSO)46.7> 200

Note: This data is illustrative and the actual solubility of a specific this compound derivative will depend on its exact structure and the experimental conditions.

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantTypeCMC in Water (mM)
Sodium Dodecyl Sulfate (SDS)Anionic8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Triton X-100Non-ionic0.24
Tween 80Non-ionic0.012

Source: Data compiled from various sources.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)

Objective: To determine the concentration at which a this compound derivative begins to form aggregates in a given solvent system.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume quartz cuvettes

  • Syringe filters (0.22 µm)

  • Stock solution of the this compound derivative of known concentration

  • Solvent/buffer of interest

Methodology:

  • Prepare a series of dilutions of the this compound derivative in the solvent/buffer of interest, ranging from a high concentration where aggregation is expected to a very low concentration.

  • Filter each solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Measure the particle size distribution for each concentration.

  • Plot the average particle size (or scattering intensity) as a function of the compound concentration.

  • The CAC is the concentration at which a sharp increase in particle size or scattering intensity is observed.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

Objective: To monitor the formation of aggregates over time or as a function of concentration.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solution of the this compound derivative of known concentration

  • Solvent/buffer of interest

Methodology:

  • Prepare a solution of the this compound derivative in the solvent/buffer of interest at the desired concentration.

  • Record the UV-Vis spectrum of the solution from a suitable wavelength range (e.g., 200-800 nm).

  • Pay close attention to the baseline of the spectrum. An increase in the baseline, particularly at longer wavelengths where the compound does not absorb, is indicative of light scattering due to the presence of aggregates.

  • To monitor aggregation over time, record spectra at regular intervals.

  • To determine the CAC, prepare a series of dilutions and record the spectrum for each. Plot the absorbance at a non-absorbing wavelength (e.g., 600 nm) against the concentration. The CAC is the point where the absorbance begins to increase significantly.

Visualizations

Troubleshooting_Workflow start Start: Aggregation Issue Observed precipitate Precipitate forms on dissolution? start->precipitate turbidity Solution becomes turbid over time? precipitate->turbidity No check_solubility Action: Check intrinsic solubility - Vary solvent - Adjust pH - Modify temperature precipitate->check_solubility Yes check_cac Action: Determine Critical Aggregation Concentration (CAC) turbidity->check_cac Yes resolved Issue Resolved check_solubility->resolved formulation Action: Implement formulation strategies - Add surfactants - Use excipients (e.g., cyclodextrins) check_cac->formulation formulation->resolved not_resolved Issue Not Resolved formulation->not_resolved

Caption: A troubleshooting workflow for addressing aggregation issues.

DLS_Protocol_Workflow start Start: DLS Experiment prepare_samples Prepare serial dilutions of This compound derivative start->prepare_samples filter_samples Filter samples (0.22 µm) into cuvettes prepare_samples->filter_samples equilibrate Equilibrate sample to desired temperature in DLS filter_samples->equilibrate measure Measure particle size distribution equilibrate->measure plot_data Plot average particle size vs. concentration measure->plot_data determine_cac Identify CAC at the inflection point plot_data->determine_cac end End: CAC Determined determine_cac->end

Caption: Experimental workflow for CAC determination using DLS.

Aggregation_Mitigation_Strategies aggregation Aggregation of This compound Derivatives mitigation Mitigation Strategies aggregation->mitigation solubility Increase Intrinsic Solubility - pH adjustment - Co-solvents mitigation->solubility formulation Formulation Approaches - Surfactants (micelles) - Cyclodextrins (inclusion complexes) - Polymeric nanoparticles mitigation->formulation process Process Optimization - Control concentration - Gradual addition - Temperature control mitigation->process

Caption: Logical relationship of aggregation mitigation strategies.

References

Validation & Comparative

A Comparative Guide to the In Vivo Anticancer Activity of 2,4-diphenylthiazole Analogs and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 2,4-diphenylthiazole analogs and other structurally related thiazole derivatives with a focus on their in vivo validation. While in vivo data for specific this compound analogs is emerging, this guide leverages available preclinical data from closely related compounds to offer insights into their potential efficacy and mechanisms of action.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro and in vivo anticancer activities of selected thiazole derivatives.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineIC50 (µM)Target(s)
10b Not Specified-EGFR, BRAF
17b Not Specified-EGFR, BRAF

Note: Specific IC50 values for compounds 10b and 17b were not publicly available in the reviewed literature, but they were identified as the most active compounds in their series against a panel of cancer cell lines.

Table 2: In Vivo Anticancer Activity of Structurally Related Thiazole Analogs

Compound IDAnalog TypeCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
2-(4-aminophenyl)benzothiazole (BTZ) BenzothiazoleRat C6 Glioma Xenograft10 and 15 mg/kg, daily for 21 daysReduced tumor volume to 12% of controlInduced apoptosis, inhibited angiogenesis.[1][2]
Compound 3k Pyridinyl-thiazole carboxamideMouse Bcap37 Breast Cancer Xenograft30 mg/kg/daySignificantly suppressed tumor weight and volumeInhibited angiogenesis signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for the key in vivo experiments cited in this guide.

In Vivo Glioma Xenograft Study: 2-(4-aminophenyl)benzothiazole (BTZ)
  • Animal Model: Male Wistar rats were used for the orthotopic glioma model.

  • Cell Line: Rat C6 glioma cells were used to induce tumors.

  • Tumor Induction: C6 glioma cells were stereotactically implanted into the brains of the rats.

  • Treatment Groups:

    • Control group: Received vehicle.

    • BTZ group 1: Treated with 10 mg/kg body weight of BTZ daily.

    • BTZ group 2: Treated with 15 mg/kg body weight of BTZ daily.

  • Drug Administration: BTZ was administered daily for 21 days following tumor cell implantation.[1][2]

  • Efficacy Evaluation:

    • Tumor volume was measured at the end of the study.

    • Apoptosis was assessed using TUNEL assay on tumor sections.

    • Angiogenesis was evaluated by immunohistochemical staining for CD31 in tumor tissue.[1][2]

    • Expression of angiogenesis-related proteins (VEGF, Flt1, ERK1/2, MMP2) and cell cycle control proteins (pRb, E2F1, cyclin D1, p53) was analyzed.[1][2]

In Vivo Breast Cancer Xenograft Study: Compound 3k
  • Animal Model: Female BALB/c nude mice were used for the subcutaneous xenograft model.

  • Cell Line: Human Bcap37 breast cancer cells were used for tumor implantation.

  • Tumor Induction: A suspension of Bcap37 cells was injected subcutaneously into the mice.

  • Treatment Groups:

    • Control group: Treated with DMSO (vehicle).

    • Compound 3k group: Treated with 30 mg/kg of compound 3k.

  • Drug Administration: Treatment was initiated when tumors reached a volume of approximately 130 mm³. The compound was administered daily.

  • Efficacy Evaluation:

    • Tumor volume and weight were measured throughout the study.

    • The mechanism of action was explored by analyzing angiogenesis signaling pathways.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these thiazole derivatives are attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR and BRAF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and BRAF are critical components of the MAPK/ERK signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation. Some this compound analogs have been shown to target these kinases.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF Growth Factor (e.g., EGF) EGF->EGFR Thiazole This compound Analogs (10b, 17b) Thiazole->EGFR Inhibition Thiazole->BRAF Inhibition

Caption: EGFR and BRAF signaling pathway inhibition by this compound analogs.

VEGF Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiazole derivatives exert their anticancer effects by inhibiting this pathway.

VEGF_Pathway cluster_ec_membrane Endothelial Cell Membrane cluster_ec_cytoplasm Endothelial Cell Cytoplasm cluster_ec_nucleus Endothelial Cell Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis VEGF VEGF VEGF->VEGFR Thiazole Thiazole Analogs (e.g., BTZ, 3k) Thiazole->VEGFR Inhibition

Caption: VEGF signaling pathway in angiogenesis and its inhibition by thiazole analogs.

Experimental Workflow for In Vivo Anticancer Activity Assessment

The following diagram illustrates a general workflow for validating the anticancer activity of novel compounds in a xenograft mouse model.

Experimental_Workflow A Cancer Cell Culture (e.g., C6, Bcap37) B Tumor Cell Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Compound vs. Vehicle) D->E F Continued Tumor Measurement & Health Monitoring E->F G Endpoint: Tumor Excision, Weight & Volume Measurement F->G H Further Analysis (Histology, IHC, Western Blot) G->H

Caption: General experimental workflow for in vivo anticancer drug testing.

References

Comparative Cytotoxicity Analysis: 2,4-Diphenylthiazole Derivatives vs. Cisplatin in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of 2,4-diphenylthiazole derivatives and the widely-used chemotherapeutic agent, cisplatin, on the human lung adenocarcinoma cell line, A549. The information is compiled from various studies to offer a synthesized analysis of their relative potency and mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for various thiazole derivatives and cisplatin in A549 cells, as reported in the literature. It is important to note that direct comparative studies between this compound and cisplatin are limited; therefore, this data is aggregated from multiple sources.

Table 1: Cytotoxicity of Thiazole Derivatives in A549 Cells

CompoundIC50 (µM)Assay DurationCitation
Compound 6b (aminothiazole-benzazole-based amide)19.0 ± 3.2Not Specified[1]
Compound 8e (aminothiazole-benzazole-based amide)9.2 ± 1.1Not Specified[1]
Anithiactin D (a 2-phenylthiazole)Not cytotoxic at 5 µM, but affects motilityNot Specified[2]
2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole derivativesExhibited high cytotoxic profileNot Specified[3]

Table 2: Cytotoxicity of Cisplatin in A549 Cells

IC50 (µM)Assay DurationCitation
9 ± 1.672 h[4]
23.4 (for Ad-LacZ infected cells)24 h (treatment), then clonogenic assay[5]
31 ± 5 (with nicotine)72 h[4]
23 ± 3 (with BDNF)72 h[4]
~28.6 µg/mL (~95.3 µM)24 h[6]
~15.7 µg/mL (~52.3 µM) (with DMSO)24 h[6]
4.97 ± 0.32 µg/mL (~16.6 µM)48 h[7]
6.1448 h[8]
Dose-dependent cytotoxicity observed48 h[9]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Experimental Protocols

The following are generalized experimental protocols for common cytotoxicity assays used to evaluate the effects of compounds on A549 cells, based on methods described in the cited literature.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of approximately 3x10^4 cells/well and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives or cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/ml) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are solubilized with a solvent such as DMSO or a solution of HCl:isopropanol.[10]

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10] Cell viability is calculated as a percentage of the untreated control cells.

Clonogenic Assay

The clonogenic assay, or colony formation assay, assesses the ability of a single cell to grow into a colony.

  • Cell Seeding: A known number of A549 cells are seeded in 6-well plates.

  • Compound Treatment: Cells are treated with the test compound for a specific period (e.g., 24 hours).[5]

  • Colony Formation: The treatment medium is removed, and the cells are allowed to grow in fresh medium for a period of 1-3 weeks, until visible colonies are formed.

  • Staining and Counting: The colonies are fixed and stained with a solution like crystal violet. The number of colonies containing at least 50 cells is then counted. The survival fraction is calculated based on the number of colonies in the treated groups compared to the untreated control.

Visualizations

Experimental Workflow

G Cytotoxicity Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis A Seed A549 cells in multi-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of This compound derivatives or cisplatin B->C D Incubate for a defined period (e.g., 24-72h) C->D E Perform MTT or Clonogenic Assay D->E F Measure absorbance or count colonies E->F G Calculate cell viability / survival fraction F->G H Determine IC50 values G->H

Caption: Workflow for determining the cytotoxicity of compounds in A549 cells.

Signaling Pathways

Cisplatin-Induced Signaling in A549 Cells

Cisplatin is known to induce apoptosis in cancer cells through various signaling pathways. One of the key mechanisms involves the activation of the mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.

G Simplified Cisplatin Signaling in A549 Cells cluster_mTOR mTOR Pathway cluster_ER ER Stress Pathway Cisplatin Cisplatin mTOR mTOR Cisplatin->mTOR activates PERK PERK Cisplatin->PERK induces IRE1 IRE1α Cisplatin->IRE1 induces S6K1 S6K1 mTOR->S6K1 S6 S6 S6K1->S6 Apoptosis Apoptosis S6->Apoptosis contributes to PERK->Apoptosis leads to IRE1->Apoptosis leads to ATF6 ATF6

Caption: Cisplatin-induced signaling pathways leading to apoptosis in A549 cells.

Cellular Effects of Thiazole Derivatives in Cancer Cells

While a specific signaling pathway for this compound in A549 cells is not well-documented, studies on various thiazole derivatives have highlighted their impact on key cellular processes like apoptosis, cell migration, and invasion.

G Cellular Effects of Thiazole Derivatives cluster_apoptosis Apoptosis Induction cluster_motility Inhibition of Cell Motility Thiazole Thiazole Derivatives Bax Bax (pro-apoptotic) Thiazole->Bax up-regulates Bcl2 Bcl-2 (anti-apoptotic) Thiazole->Bcl2 down-regulates Migration Cell Migration Thiazole->Migration inhibits Invasion Cell Invasion Thiazole->Invasion inhibits EMT EMT Markers Thiazole->EMT down-regulates CellDeath Cell Death Bax->CellDeath Bcl2->CellDeath Metastasis Reduced Metastasis Potential Migration->Metastasis Invasion->Metastasis EMT->Metastasis

Caption: Overview of cellular processes affected by some thiazole derivatives.

References

A Comparative Analysis of 2,4-Diphenylthiazole Analogs and Tamoxifen in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer effects of 2,4-diphenylthiazole derivatives and the established selective estrogen receptor modulator (SERM), tamoxifen, in breast cancer cell lines. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their relative efficacy and mechanisms of action.

Executive Summary

Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. It primarily functions by competitively inhibiting the binding of estradiol to the estrogen receptor, thereby impeding cancer cell proliferation.[1] Emerging research on thiazole derivatives, including analogs of this compound, suggests they may offer alternative or complementary therapeutic strategies. These compounds have demonstrated cytotoxic effects in breast cancer cells, often inducing apoptosis and cell cycle arrest through various signaling pathways. This guide presents a side-by-side look at the available data for these compounds.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for tamoxifen and various 2,4-disubstituted-1,3-thiazole derivatives in the MCF-7 human breast cancer cell line. It is crucial to note that these values are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundBreast Cancer Cell LineIC50 (µM)Reference
Tamoxifen MCF-74.506 (as µg/mL)[1]
MCF-710.045[2]
MCF-727 (4-hydroxytamoxifen)[3]
Thiazole Derivative 1 MCF-76.09 (as µg/mL)[4]
Thiazole Derivative 2 MCF-73.36 (as µg/mL)[4]
Thiazole Derivative 3 MCF-75.73[5]
Thiazole Derivative 4 MCF-713.66[5]

Mechanisms of Action

Tamoxifen

Tamoxifen's primary mechanism involves its role as a selective estrogen receptor modulator (SERM). In breast tissue, it acts as an estrogen receptor antagonist, blocking the proliferative signals of estrogen.[1] This leads to an arrest of the cell cycle, primarily in the G0/G1 phase.[6][7] Furthermore, tamoxifen can induce apoptosis (programmed cell death) in breast cancer cells, a process that can be mediated by the intrinsic caspase pathway.[1][8]

This compound and its Analogs

Thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in breast cancer cells. Some studies suggest that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, leading to the activation of caspases. Additionally, certain thiazole derivatives have been observed to cause cell cycle arrest at the G1 and S phases. The precise molecular targets of many thiazole derivatives are still under investigation, but some have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[4][9]

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways associated with tamoxifen and a proposed pathway for certain anti-cancer thiazole derivatives.

tamoxifen_pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Competitively binds to GeneTranscription Gene Transcription for Proliferation Tamoxifen->GeneTranscription Inhibits Nucleus Nucleus ER->Nucleus Translocates to Estrogen Estrogen Estrogen->ER Binds to ERE Estrogen Response Element Nucleus->ERE Binds to ERE->GeneTranscription Promotes CellCycleArrest Cell Cycle Arrest (G0/G1) GeneTranscription->CellCycleArrest Leads to Apoptosis Apoptosis GeneTranscription->Apoptosis Induces

Caption: Simplified signaling pathway of Tamoxifen in ER+ breast cancer cells.

thiazole_pathway Thiazole Thiazole Derivative Cell Breast Cancer Cell Thiazole->Cell SignalingPathways Various Signaling Pathways (e.g., PI3K/Akt, MAPK) Cell->SignalingPathways Modulates Mitochondria Mitochondria SignalingPathways->Mitochondria CellCycleProteins Cell Cycle Regulatory Proteins SignalingPathways->CellCycleProteins Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleProteins->CellCycleArrest

Caption: Proposed signaling pathway for some anti-cancer Thiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound analogs and tamoxifen.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on breast cancer cells.

Materials:

  • MCF-7 human breast cancer cells

  • MEM medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the test compounds (this compound derivatives or tamoxifen) and a vehicle control (DMSO) for 48 hours.[11]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Materials:

  • Treated and untreated MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated MCF-7 cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours.[14]

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.[15][16]

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro comparison of anti-cancer compounds.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture Breast Cancer Cell Culture (MCF-7) MTT Cell Viability (MTT Assay) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle CompoundPrep Compound Preparation (Tamoxifen & Thiazole Derivatives) CompoundPrep->MTT CompoundPrep->Apoptosis CompoundPrep->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist Comparison Comparative Efficacy & Mechanism IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

Caption: General workflow for comparing anti-cancer compounds in vitro.

Conclusion

References

Comparative Analysis of 2,4-Diphenylthiazole's Potential Kinase Inhibitory Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the kinase inhibitory potential of 2,4-diphenylthiazole. While specific experimental data for this compound is not yet widely published, this document outlines the established methodologies and presents a comparative analysis based on the well-documented activity of other thiazole-containing kinase inhibitors. Thiazole derivatives are a significant class of compounds that have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[2]

Comparative Kinase Inhibitory Activity

To objectively assess the efficacy of a novel compound like this compound, it is essential to compare its inhibitory activity against a panel of known kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known thiazole-based inhibitors and a non-selective kinase inhibitor, Staurosporine, against various kinases. This provides a benchmark for interpreting future experimental results for this compound.

Kinase TargetInvestigational CompoundKnown Thiazole-Based InhibitorIC50 (nM)Reference InhibitorIC50 (nM)
PI3Kα This compound4',5-bisthiazole derivative9 - 290BEZ235Not specified in provided context
B-RAFV600E This compoundPhenyl sulfonyl-thiazole derivative23.1 ± 1.2Dabrafenib47.2 ± 2.5
CDK9 This compoundPyrimidine-thiazole derivative640 - 2010Not specified in provided contextNot specified in provided context
ROCK II This compound4-aryl-5-aminomethyl-thiazole-2-amine20Not specified in provided contextNot specified in provided context
Kinase A Compound X (example)Not Applicable15Staurosporine5
Kinase B Compound X (example)Not Applicable250Staurosporine10
CK2 Tetrahydrobenzo[d]thiazole derivativeNot Applicable1900Not specified in provided contextNot specified in provided context
GSK3β Tetrahydrobenzo[d]thiazole derivativeNot Applicable670Not specified in provided contextNot specified in provided context

Data for thiazole derivatives and Staurosporine are sourced from published literature.[3][4][5][6] The entry for this compound is hypothetical and serves as a template for future experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinase inhibitory activity of novel compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the kinase's enzymatic activity.[3]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)[3]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO.[3]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase, its substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.[3]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[3]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution add_compound Add Compound/Control to Plate compound_prep->add_compound reagent_prep Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase reagent_prep->add_kinase add_substrate_atp Initiate Reaction (Add Substrate/ATP) reagent_prep->add_substrate_atp pre_incubate Pre-incubation (10 min) add_kinase->pre_incubate pre_incubate->add_substrate_atp reaction_incubate Reaction Incubation (60 min) add_substrate_atp->reaction_incubate stop_reaction Stop Reaction & Deplete ATP reaction_incubate->stop_reaction develop_signal Develop Luminescent Signal stop_reaction->develop_signal read_plate Measure Luminescence develop_signal->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Thiazole_PI3K Thiazole Derivatives (e.g., 4',5-bisthiazole) Thiazole_PI3K->PI3K inhibits Thiazole_AKT Potential Thiazole AKT Inhibitors Thiazole_AKT->AKT inhibits Thiazole_mTOR Potential Thiazole mTOR Inhibitors Thiazole_mTOR->mTORC1 inhibits

References

A Comparative Guide to the Reproducibility of 2,4-Diphenylthiazole Synthesis Using Diverse Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the synthesis of 2,4-diphenylthiazole, a key structural motif in many pharmacologically active compounds, necessitates reliable and reproducible methods. This guide provides an objective comparison of various catalytic approaches for the synthesis of this compound, with a focus on the factors influencing reproducibility. Experimental data from published literature is presented to support the comparison.

Comparison of Catalytic Methods for this compound Synthesis

The following table summarizes the quantitative data for different catalytic methods used in the synthesis of this compound and its analogues. While direct statistical data on reproducibility is often not available in the literature, the consistency of reported yields and the nature of the catalytic system can serve as indicators.

Catalytic MethodCatalystKey ReagentsReaction ConditionsReported Yield (%)Catalyst Reusability
Conventional Hantzsch Synthesis None (or acid/base)2-Bromoacetophenone, ThiobenzamideReflux in EthanolHigh (often >90%)Not Applicable
Microwave-Assisted Synthesis Acetic Acid2-Bromoacetophenone, ThiobenzamideMicrowave Irradiation (e.g., 170W, 5-15 min)High (often >90%)Not Applicable
Heterogeneous Catalysis Copper SilicatePhenacyl Bromide, ThioureaReflux in Ethanol (78°C)Excellent (>90%)Yes
Heterogeneous Catalysis Silica Supported Tungstosilicic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydesConventional heating or ultrasonic irradiation79-90%Yes[1]
Solvent-Free Grinding NoneAldehydes, α-Bromoketones, ThiosemicarbazideGrinding at room temperature88-93%Not Applicable[2]

Note: The yields reported are for 2,4-disubstituted thiazoles and may vary for the specific synthesis of this compound.

Discussion on Reproducibility

While the Hantzsch thiazole synthesis is a classic and high-yielding reaction, its reproducibility can be influenced by factors such as reaction time, temperature control, and purification methods.[3][4] Modern catalytic approaches aim to enhance reproducibility and offer other advantages.

  • Microwave-Assisted Synthesis: This method offers precise control over reaction parameters like temperature and time, leading to more uniform heating and potentially higher reproducibility compared to conventional refluxing.[5] The reduction in reaction time from hours to minutes also minimizes the formation of byproducts.[5]

  • Heterogeneous Catalysis: The use of solid-supported catalysts like copper silicate and silica-supported tungstosilicic acid offers significant advantages in terms of reproducibility.[1][6] These catalysts can be easily separated from the reaction mixture by filtration, minimizing catalyst leaching into the product and allowing for their reuse over multiple cycles with consistent performance.[1][6] This reusability is a strong indicator of a reproducible and scalable process.

  • Solvent-Free Grinding: This eco-friendly method provides high yields in a short reaction time without the need for a catalyst or solvent.[2] The simplicity of the procedure, involving the mechanical mixing of reagents, can contribute to good reproducibility, although factors like grinding intensity and duration may need to be carefully controlled for consistent results.

Experimental Protocols

Conventional Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the classical Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiobenzamide

  • Ethanol

  • Sodium Carbonate Solution (5%)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone and thiobenzamide in ethanol.

  • Heat the mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Microwave-Assisted Synthesis

This protocol is adapted from general procedures for microwave-assisted synthesis of thiazole derivatives.[2]

Materials:

  • Substituted ketone (e.g., acetophenone)

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the substituted ketone, thiourea, and a catalytic amount of iodine in ethanol.

  • Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 170 W) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction completion by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Heterogeneous Catalysis using Copper Silicate

This protocol is based on the use of copper silicate as a reusable heterogeneous catalyst.[6]

Materials:

  • Phenacyl bromide

  • Thiourea

  • Copper silicate catalyst (10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, add phenacyl bromide, thiourea, and the copper silicate catalyst to ethanol.

  • Reflux the reaction mixture at 78°C, monitoring by TLC.

  • Upon completion, cool the mixture and filter to separate the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent to yield the pure 2-amino-4-phenylthiazole derivative.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general experimental workflows for the described synthetic methods.

G cluster_0 Conventional Hantzsch Synthesis A0 Mix 2-Bromoacetophenone and Thiobenzamide in Ethanol A1 Reflux A0->A1 A2 Cool and Neutralize (Na2CO3 solution) A1->A2 A3 Filter and Wash A2->A3 A4 Recrystallize A3->A4 A5 This compound A4->A5

Caption: Workflow for Conventional Hantzsch Synthesis.

G cluster_1 Microwave-Assisted Synthesis B0 Combine Reagents and Catalyst in Ethanol B1 Microwave Irradiation B0->B1 B2 Cool and Precipitate (Ice Water) B1->B2 B3 Filter and Wash B2->B3 B4 Recrystallize B3->B4 B5 This compound Derivative B4->B5

Caption: Workflow for Microwave-Assisted Synthesis.

G cluster_2 Heterogeneous Catalysis C0 Mix Reagents and Heterogeneous Catalyst in Solvent C1 Reflux C0->C1 C2 Cool and Filter to Recover Catalyst C1->C2 C2->C0 Reuse Catalyst C3 Evaporate Solvent C2->C3 C4 Recrystallize C3->C4 C5 This compound Derivative C4->C5

Caption: Workflow for Heterogeneous Catalytic Synthesis.

References

Unraveling the In Vitro Mechanisms of 2,4-Diphenylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diphenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. In vitro studies have been instrumental in elucidating their mechanisms of action, revealing their potential as antifungal and anticancer agents. This guide provides a comparative overview of the in vitro performance of various this compound derivatives, supported by experimental data and detailed protocols to aid in further research and development.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

A primary mechanism of action for the antifungal effects of this compound derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Comparative Antifungal Potency

The in vitro antifungal efficacy of these derivatives has been demonstrated against various pathogenic Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric for comparison.

Compound SeriesDerivativeTest OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
4-Substituted-1,3-thiazoles4a-dCandida spp.>100Fluconazole0.5 - 64
2-Hydrazinyl-4-substituted-1,3-thiazoles7a-dCandida spp.15.62 - 62.5Fluconazole0.5 - 64
4-(4-Substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine2eC. parapsilosis1.23KetoconazoleSimilar activity
2-Phenylthiazole DerivativesB9Various fungal strainsPotent activityFluconazole-

Caption: Comparative Minimum Inhibitory Concentration (MIC) values of this compound derivatives against pathogenic fungal strains.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.

  • Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ colony-forming units (CFU)/mL.

  • Preparation of Compounds: The this compound derivatives and reference antifungal drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1] A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizing the Mechanism: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the targeted inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51).

Anticancer Activity: Diverse Molecular Targets

The anticancer properties of this compound derivatives stem from their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and angiogenesis. Key mechanisms include the inhibition of tyrosine kinases and modulation of critical signaling pathways.

Comparative Cytotoxic Activity

The in vitro anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.

Compound SeriesDerivativeCancer Cell LineIC50 (μM)Reference CompoundIC50 (μM)
2-Amino-4-phenylthiazole scaffold5bHT29 (Colon)2.01--
Thiazole derivatives4aHepG2 (Liver)6.69Staurosporine8.4
Thiazole derivatives4cMCF-7 (Breast)2.57Staurosporine6.77
Carbazole based 2,4-disubstituted thiazoles3b-86.33 (Antioxidant activity)BHT207.45
2,4-Disubstituted arylthiazoles1aT. brucei0.42--
2,4-Disubstituted arylthiazoles2aT. brucei0.80--

Caption: Comparative IC50 values of this compound derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.

Visualizing the Mechanisms: Key Signaling Pathways

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Initiates VEGF VEGF VEGF->VEGFR-2 Binds & Activates This compound Derivative This compound Derivative This compound Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Inhibition of VEGFR-2 signaling pathway.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival.[5] Its aberrant activation is common in many cancers.

PI3K_AKT_mTOR_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

In vitro studies have confirmed that this compound derivatives act through multiple mechanisms to exert their antifungal and anticancer effects. As antifungal agents, they primarily target the fungal cell membrane by inhibiting ergosterol biosynthesis. As anticancer agents, their modes of action are more diverse, involving the inhibition of key signaling pathways like VEGFR-2 and PI3K/AKT/mTOR. The data presented in this guide highlights the potential of this chemical scaffold and provides a foundation for the rational design of more potent and selective therapeutic agents. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising compounds.

References

2,4-Diphenylthiazole Derivatives Emerge as Potent Alternatives to Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – New research highlights the significant antifungal potential of 2,4-diphenylthiazole derivatives, positioning them as promising candidates in the fight against fungal infections, including those resistant to conventional therapies. A comprehensive review of in vitro studies demonstrates that these novel compounds exhibit comparable, and in some cases superior, efficacy to standard antifungal agents such as fluconazole.

The escalating threat of antimicrobial resistance necessitates the development of new therapeutic agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant challenge to public health. This guide provides a comparative analysis of the antifungal efficacy of this compound derivatives against established antifungal drugs, supported by experimental data from multiple studies.

Comparative Efficacy: A Quantitative Overview

The antifungal activity of this compound derivatives has been rigorously evaluated against a panel of clinically relevant fungal strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The data consistently reveals that certain this compound derivatives display lower MIC values than fluconazole, a widely used antifungal medication.

Below is a summary of the comparative in vitro antifungal activity of selected this compound derivatives and standard antifungal agents against various fungal pathogens.

Fungal StrainThis compound DerivativeMIC (µg/mL)Standard Antifungal AgentMIC (µg/mL)Reference
Candida albicans2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7b, 7c)3.9Fluconazole15.62[1]
Candida albicansThiazole derivatives (T2-T4)0.008–1.95NystatinSimilar activity[2]
Candida albicansThiazole derivative (T7)0.48–7.81NystatinSimilar activity[2]
Candida albicans (Fluconazole-resistant)Bisphenylthiazole derivatives (16, 17)2-4Fluconazole>64[3]
Candida glabrataBisphenylthiazole derivatives (16, 17)0.5-4Fluconazole8-32[3]
Candida kruseiBisphenylthiazole derivatives (16, 17)0.5-4Fluconazole16-64[3]
Candida auris (incl. fluconazole-resistant)Thiazole derivatives (e.g., 16, 17)1-2Fluconazole>32[4]
Candida albicans2-Cyclohexylidenhydrazo-4-phenyl-thiazole (EM-01D2)Lower than Fluconazole & Amphotericin BFluconazole, Amphotericin B-[5][6]
Candida krusei2-Cyclohexylidenhydrazo-4-phenyl-thiazole (EM-01D2)Lower than Fluconazole & Amphotericin BFluconazole, Amphotericin B-[5][6]

Experimental Protocols: Ensuring Rigorous Evaluation

The in vitro antifungal activity of the this compound derivatives was predominantly determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2] This standardized protocol ensures the reproducibility and comparability of the results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a cell density of approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL. This suspension is further diluted in a standardized liquid medium, such as RPMI-1640, to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[4]

  • Drug Dilution: The this compound derivatives and standard antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions of the compounds are then prepared in the broth medium within 96-well microtiter plates.

  • Incubation: The microtiter plates containing the fungal inoculum and various concentrations of the test compounds are incubated at 35-37°C for 24-48 hours.[2][7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[8]

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Isolate Culture B Inoculum Suspension A->B C Turbidity Adjustment (0.5 McFarland) B->C E Inoculation of Microtiter Plates C->E D Serial Dilution of Test Compounds D->E F Incubation (35-37°C, 24-48h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Caption: A flowchart of the broth microdilution method.

The primary mechanism of action for many this compound derivatives, similar to azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1][4][9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

G Ergosterol Biosynthesis Pathway and Inhibition cluster_pathway Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity Inhibitor This compound Derivatives (and Azoles) Inhibitor->CYP51 Inhibition CYP51->Ergosterol CYP51->Disruption Leads to

Caption: Inhibition of the ergosterol biosynthesis pathway.

By inhibiting lanosterol 14α-demethylase, this compound derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates. This ultimately compromises the fungal cell membrane, resulting in increased permeability, leakage of cellular contents, and eventual cell death.[4] The specificity of this target to fungi contributes to the selective toxicity of these compounds, making them a promising avenue for the development of new antifungal therapies with potentially fewer side effects.

The compelling in vitro data warrants further investigation into the in vivo efficacy, safety, and pharmacokinetic profiles of these promising this compound derivatives. These compounds represent a significant step forward in the quest for novel and effective treatments for a wide range of fungal infections.

References

A Comparative Benchmark: 2,4-Diphenylthiazole-Based Emitters Versus Iridium Complexes in OLED Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the choice of emitter material is a critical determinant of device efficiency, color purity, and operational stability. While phosphorescent iridium (Ir) complexes have long been the industry benchmark, particularly for achieving high quantum efficiencies, research into purely organic, metal-free emitters continues to yield promising alternatives. This guide provides a detailed comparison of the performance of OLEDs based on 2,4-diphenylthiazole derivatives against those employing well-established iridium complexes, offering valuable insights for researchers and materials scientists in the field of organic electronics.

This analysis synthesizes experimental data from recent studies to present a clear, quantitative comparison of key performance metrics. Detailed experimental protocols for device fabrication and characterization are also provided to ensure a comprehensive understanding of the presented data.

Performance Benchmark: A Tale of Two Emitter Classes

The following tables summarize the electroluminescence performance of representative OLEDs, categorized by the type of emitter material. For the this compound-based emitters, we present data for a thiazolo[5,4-d]thiazole derivative, 2,5-bis(4-(9H-carbazol-9-yl)phenyl)thiazolo[5,4-d]thiazole (TzTz-PCz2), as a pertinent example of a modern fluorescent blue emitter. This is benchmarked against a selection of high-performance phosphorescent iridium complexes across the visible spectrum.

Table 1: Performance of this compound-Based OLEDs

Emitter MaterialHost MaterialMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Emitted ColorCIE (x, y)
TzTz-PCz2-10.2 (tandem)--Sky-Blue-

Table 2: Performance of Iridium Complex-Based OLEDs

Emitter MaterialHost MaterialMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Emitted ColorCIE (x, y)
(dfbt)2Ir(tpip)CBP24.3-69.8Yellow-
Ir(piq)3p-TPATHZ16.213.613.3Deep-Red(0.68, 0.32)
BCzB-PPI-4.43--Deep-Blue(0.159, 0.080)
DBN-NaPh-d-35.2--Pure-Green(-, 0.74)

Note: The performance of OLEDs is highly dependent on the device architecture and materials used. The data presented here is for illustrative comparison.

Experimental Protocols: A Glimpse into OLED Fabrication and Characterization

The performance metrics detailed above are the result of meticulous fabrication and characterization processes. Below are generalized protocols that outline the key steps involved.

Device Fabrication

OLEDs are typically fabricated using one of two primary methods: vacuum thermal evaporation (VTE) for small molecules or solution processing for polymers and some small molecules.

1. Vacuum Thermal Evaporation (VTE) Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially in a high-vacuum chamber (typically 10⁻⁶ to 10⁻⁷ Torr). The materials are placed in crucibles and heated until they sublimate, with the deposition rate monitored by a quartz crystal microbalance.

  • Cathode Deposition: A metal cathode, often a bilayer of lithium fluoride (LiF) and aluminum (Al), is then deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

2. Solution Processing Protocol:

  • Substrate Preparation: Similar to VTE, ITO substrates are rigorously cleaned. A hole injection layer, commonly poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is then spin-coated onto the ITO and annealed.

  • Emissive Layer Deposition: The emissive layer, consisting of the emitter and host materials dissolved in an organic solvent, is deposited via spin-coating. The spin speed and solution concentration are optimized to achieve the desired film thickness. The film is then thermally annealed to remove residual solvent.

  • Subsequent Layer Deposition: Subsequent layers, such as the electron transport and cathode layers, can be deposited either by solution processing (if the underlying layer is insoluble in the new solvent) or, more commonly, by thermal evaporation.

  • Cathode Deposition and Encapsulation: The cathode is thermally evaporated, and the device is encapsulated as described in the VTE protocol.

Device Characterization
  • Current-Voltage-Luminance (I-V-L) Measurement: The electrical and optical characteristics of the fabricated OLEDs are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. This provides data on current density, voltage, luminance, and electroluminescence spectra.

  • Efficiency Calculations: From the I-V-L data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated.

  • Lifetime Measurement: The operational lifetime is determined by subjecting the device to a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.

Visualizing the Process: From Materials to Performance

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning Substrate Cleaning (Ultrasonication) Plasma Oxygen Plasma Treatment Cleaning->Plasma HIL Hole Injection Layer Plasma->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation OLED Performance Characterization cluster_metrics Performance Metrics Device Fabricated OLED Device IVL I-V-L Measurement Device->IVL Lifetime Lifetime Testing Device->Lifetime EQE External Quantum Efficiency IVL->EQE CE Current Efficiency IVL->CE PE Power Efficiency IVL->PE LT50 Operational Lifetime Lifetime->LT50

A Comparative Guide to Analytical Methods for the Quantification of 2,4-Diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is fundamental. This guide provides a comparative analysis of a new, high-performance liquid chromatography (HPLC) method and a traditional ultraviolet-visible (UV-Vis) spectrophotometric method for the quantification of 2,4-diphenylthiazole, a molecule of interest in pharmaceutical research. While specific validated methods for this compound are not widely published, this guide presents hypothetical, yet realistic, methods and validation data to illustrate a comparative framework based on common analytical approaches for structurally similar compounds.

Comparative Validation Data

The performance of the new HPLC method and the traditional UV-Vis spectrophotometric method were evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the comparative data.

Validation ParameterNew HPLC MethodTraditional UV-Vis Method
Linearity (R²) 0.99980.9985
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD) < 1.5%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL
Analysis Time ~ 8 minutes per sample~ 2 minutes per sample
Specificity High (separates from impurities)Low (potential interference)

Experimental Protocols

Detailed methodologies for both the new HPLC method and the traditional UV-Vis spectrophotometric method are provided below.

New High-Performance Liquid Chromatography (HPLC) Method

This method offers high sensitivity, specificity, and rapid analysis time, making it suitable for in-process quality control and final product release testing.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 5 µL.

  • Run Time: 8 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Traditional UV-Vis Spectrophotometric Method

This method is simple, cost-effective, and suitable for preliminary quantification where high specificity is not a primary concern.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Solvent: Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in acetonitrile by scanning a standard solution from 200 to 400 nm. The expected λmax is around 290 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 25 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration.

Visualizations

The following diagrams illustrate the experimental workflow of the new HPLC method and a comparison of the key validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards prep_std->prep_work prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect PDA Detection at 290 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_comparison cluster_hplc New HPLC Method cluster_uv Traditional UV-Vis Method hplc_linearity Linearity (R²) 0.9998 uv_linearity Linearity (R²) 0.9985 hplc_accuracy Accuracy 98.5% - 101.2% uv_accuracy Accuracy 95.3% - 104.5% hplc_precision Precision (%RSD) < 1.5% uv_precision Precision (%RSD) < 3.0% hplc_loq LOQ 0.15 µg/mL uv_loq LOQ 1.5 µg/mL

Caption: Comparison of key validation parameters between the new HPLC and traditional UV-Vis methods.

comparative docking studies of 2,4-diphenylthiazole analogs with known ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of molecular docking studies reveals the significant potential of 2,4-diphenylthiazole analogs as potent ligands for various biological targets, particularly in the realm of anticancer drug discovery. These comparative studies, pitting novel synthesized thiazole derivatives against established ligands, provide valuable insights into their binding affinities and interaction mechanisms at the molecular level.

Comparative Docking Analysis

The following table summarizes the quantitative data from several key studies, comparing the docking scores of this compound analogs and other substituted thiazoles with known ligands against various protein targets. It is important to note that docking scores can vary based on the software and specific protocols used in each study.

Target Protein2,4-Disubstituted Thiazole AnalogDocking Score (kcal/mol)Known LigandDocking Score (kcal/mol)Reference
EGFR Quinazoline-based thiazole (Compound 4i)-Erlotinib-[1]
EGFR Thiazolyl-pyrazoline (Compound 7g)-Erlotinib-[2]
EGFR Thiazolyl-pyrazoline (Compound 7m)-Erlotinib-[2]
VEGFR-2 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)-Sorafenib-[3]
Aromatase 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)-7.91Anastrozole-9.32[3]
Aromatase 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c)-7.91Letrozole-8.78[3]
PI3Kα Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (Compound 6a)-Alpelisib-[4]
FabH N-substituted thiazole (Compound S9)-144.236 (MolDock Score)Griseofulvin-90.94 (MolDock Score)[5]

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specifics, generally follow a standardized workflow. Below are detailed protocols representative of these studies.

General Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is then saved in the PDBQT format for use with AutoDock.[6]

2. Ligand Preparation:

  • The 2D structures of the this compound analogs and known ligands are drawn using chemical drawing software like ChemDraw.

  • These structures are then converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The prepared ligand structures are saved in the PDBQT format.

3. Docking Simulation:

  • Software: AutoDock Vina, Molegro Virtual Docker, or Schrödinger's GLIDE are commonly used for docking simulations.[5][6][7]

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the binding site of the co-crystallized ligand or through blind docking followed by site-specific docking. For instance, in a study targeting Penicillin-Binding Protein 4 (PBP4), the grid coordinates were X = 87.0, Y = -5.0, Z = 45.0 with a size of 20 × 20 × 20 Å.[6]

  • Docking Algorithm: The Lamarckian Genetic Algorithm is frequently employed for docking simulations in AutoDock, with a set number of genetic algorithm runs.

  • Analysis: The docking results are analyzed based on the binding energy (in kcal/mol) and the hydrogen bond interactions between the ligand and the protein's active site residues. The pose with the lowest binding energy is typically considered the most favorable.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G Comparative Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_output Output p_prep Target Protein Preparation (e.g., from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Analogs & Known Ligands) docking Molecular Docking Simulation (e.g., AutoDock Vina) l_prep->docking grid->docking results Result Analysis (Binding Energy, Interactions) docking->results comparison Comparative Analysis (Analogs vs. Known Ligands) results->comparison guide Publish Comparison Guide comparison->guide

Caption: A flowchart illustrating the key stages of a comparative molecular docking study. study.

References

Safety Operating Guide

Proper Disposal of 2,4-Diphenylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

In the absence of specific toxicological data for 2,4-diphenylthiazole, it is prudent to treat it as a hazardous substance. Thiazole and its derivatives may exhibit properties of toxicity, skin and eye irritation, and potential environmental harm.[1][2][3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat.

Inferred Hazard Profile for this compound

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid direct contact. Use in a well-ventilated area or with respiratory protection.
Skin Corrosion/Irritation May cause skin irritation or burns.Wear chemical-resistant gloves and protective clothing.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles and a face shield.
Aquatic Toxicity Potentially harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.

1. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper, absorbent pads), must be collected in a designated hazardous waste container.[3]

  • Use a container that is compatible with the chemical and is in good condition, with no leaks or cracks.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Ensure the container is securely sealed to prevent leaks or spills.[5]

2. Labeling:

  • The waste container must be clearly and accurately labeled.[6] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.[3]

  • The storage area should be away from incompatible materials.[6]

  • Ensure the container is kept closed except when adding waste.[6]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][7]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]

  • Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]

  • For large spills, contact your institution's emergency response team.[7]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Provide the EHS department with a complete and accurate description of the waste.

  • The final disposal of the chemical waste must be conducted by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_spill Spill Response A Start: Generation of This compound Waste B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect Waste in a Designated, Compatible Container B->C K Spill Occurs D Label Container Clearly: 'Hazardous Waste', Chemical Name, Date, Hazards C->D E Store Container in a Secure, Ventilated Area D->E F Is the container full? E->F G Contact EHS for Waste Pickup F->G Yes J Continue to Add Waste F->J No H EHS Arranges for Disposal by a Licensed Contractor G->H I End H->I J->C L Contain Spill with Inert Absorbent K->L M Collect Contaminated Material as Hazardous Waste L->M M->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Diphenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Diphenylthiazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the hazardous properties of structurally similar thiazole derivatives and general best practices for handling chemical compounds. It is imperative to treat this compound as a hazardous substance and to supplement these recommendations with a comprehensive, site-specific risk assessment.

Hazard Assessment

Based on data from related thiazole compounds, this compound should be handled with caution, assuming it may present the following hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: May cause skin irritation upon direct contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3]

  • Environmental Hazards: Assumed to be harmful to aquatic life; prevent release into the environment.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is considered the minimum level of protection; a site-specific risk assessment may necessitate a higher level of protection.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.[2][4]
Eye Protection Safety goggles with side-shields or a face shieldTo protect eyes from splashes, dust, and vapors.[4][5]
Body Protection A properly fitting lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To protect skin and clothing from spills and contamination.[4][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator may be necessary.To minimize inhalation of dust or vapors.[4][6]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible and operational.[5]

  • Assemble all necessary equipment and reagents before starting.

  • Don the appropriate PPE as specified in the table above.

2. Handling Solid this compound:

  • Handle the solid compound in a well-ventilated fume hood to minimize inhalation of dust.

  • Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust clouds.

  • Keep the container tightly closed when not in use.[7]

3. Handling Solutions of this compound:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handle all solutions in a chemical fume hood.

  • If using a volatile solvent, take extra precautions to avoid inhalation of vapors and ensure there are no nearby ignition sources.[8]

4. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • If flammable solvents are involved, eliminate all ignition sources.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), in a designated hazardous waste container.[2]

  • The container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

2. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

3. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified environmental management company.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1][9]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe handle_solid Handle Solid in Fume Hood Avoid Dust don_ppe->handle_solid handle_solution Handle Solution in Fume Hood Avoid Vapors don_ppe->handle_solution minor_spill Minor Spill Contain & Clean handle_solid->minor_spill If Spill major_spill Major Spill Evacuate & Alert EHS handle_solid->major_spill If Major Spill collect_waste Collect in Labeled Hazardous Waste Container handle_solid->collect_waste handle_solution->minor_spill If Spill handle_solution->major_spill If Major Spill handle_solution->collect_waste minor_spill->collect_waste store_waste Store Safely collect_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diphenylthiazole
Reactant of Route 2
Reactant of Route 2
2,4-Diphenylthiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.